molecular formula C7H4ClF3INO B2753850 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline CAS No. 1805237-24-4

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Cat. No.: B2753850
CAS No.: 1805237-24-4
M. Wt: 337.46
InChI Key: OKCFYAYVXGMZHW-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a multifunctional halogenated aniline derivative of high interest in advanced materials science. Its molecular structure, featuring chloro, iodo, and trifluoromethoxy substituents on an aniline ring, makes it a valuable precursor in the development of organic nonlinear optical (NLO) materials. Research on similar substituted anilines demonstrates their significant potential in telecommunication, holographic data storage, and optical limiting applications due to optimized molecular hyperpolarizability . The compound is well-suited for spectroscopic studies and quantum chemical computations, such as Density Functional Theory (DFT) analyses, to investigate its vibrational modes, electronic properties, and hyperpolarizability . It is typically characterized using techniques like UV-Vis spectroscopy and photoluminescence studies to understand its linear optical properties and excited-state behavior . As a building block, it can be used to synthesize complex organic structures where its halogen atoms serve as reactive sites for further cross-coupling reactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. The standard packaging size is 250 mg .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-iodo-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCFYAYVXGMZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Amino-3-Chloro-5-Iodotrifluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline CAS Registry Number: 1805237-24-4

Executive Summary

This technical guide provides a comprehensive analysis of 4-amino-3-chloro-5-iodotrifluoromethoxybenzene , chemically known as 2-chloro-6-iodo-4-(trifluoromethoxy)aniline . This compound is a critical polysubstituted aniline intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical agents, particularly tyrosine kinase inhibitors.

Its structural uniqueness lies in the chemoselective orthogonality of its substituents:

  • Amino Group (

    
    ):  A handle for urea/amide formation.
    
  • Iodine (

    
    ):  A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), significantly more reactive than the chlorine atom.
    
  • Chlorine (

    
    ):  A metabolic blocker or secondary coupling site.
    
  • Trifluoromethoxy Group (

    
    ):  A lipophilic bioisostere that enhances membrane permeability and metabolic stability.
    

Nomenclature & Identity

Correct identification is crucial due to the variations in numbering based on the root structure (Aniline vs. Benzene).

Identifier TypeValueNotes
IUPAC Name 2-Chloro-6-iodo-4-(trifluoromethoxy)anilinePreferred nomenclature (Aniline root).
Alternative Name 4-amino-3-chloro-5-iodotrifluoromethoxybenzeneUser-specified; treats benzene as root (

at C1).
CAS Number 1805237-24-4 Specific to the chloro-iodo variant.
Molecular Formula

Molecular Weight 337.47 g/mol
SMILES Nc1c(Cl)cc(OC(F)(F)F)cc1IEncodes the 2,6-substitution pattern.

Synthesis & Manufacturing Protocol

The synthesis of this compound relies on the regioselective electrophilic aromatic substitution of the commercially available precursor, 2-chloro-4-(trifluoromethoxy)aniline. The amino group acts as a strong ortho, para-director, but since the para position is blocked by the


 group and one ortho position is blocked by Chlorine, iodination occurs selectively at the remaining ortho (C6) position.
Reagents & Materials
  • Precursor: 2-Chloro-4-(trifluoromethoxy)aniline (CAS 69695-61-0).[1][2][3][4]

  • Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

  • Solvent: Acetonitrile (

    
    ) or DMF (Dimethylformamide).
    
  • Catalyst (Optional): Trifluoroacetic acid (TFA) to accelerate the reaction.

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 eq of 2-chloro-4-(trifluoromethoxy)aniline in Acetonitrile (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Slowly add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC. The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quenching: Quench the reaction with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (indicated by the fading of the dark color).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the target as an off-white solid.

Synthesis Pathway Diagram

SynthesisPathway Start 4-(Trifluoromethoxy)aniline (CAS 461-82-5) Step1 Chlorination (NCS, DMF) Start->Step1 Inter 2-Chloro-4-(trifluoromethoxy)aniline (CAS 69695-61-0) Step1->Inter Step2 Regioselective Iodination (NIS, MeCN, 0°C) Inter->Step2 Product 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline (CAS 1805237-24-4) Step2->Product Step2->Product Directed to C6 (Ortho to NH2)

Figure 1: Synthetic route from basic aniline precursors to the target 2-chloro-6-iodo intermediate.

Applications in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry due to its ability to undergo sequential, orthogonal cross-coupling reactions.

Chemoselectivity Strategy

The iodine atom is significantly more labile (reactive) towards oxidative addition by Palladium(0) than the chlorine atom. This allows researchers to perform a Suzuki-Miyaura coupling at the iodine site without disturbing the chlorine atom. The chlorine atom can then be used for a second coupling or retained to block metabolic oxidation (CYP450 metabolism).

Workflow: Kinase Inhibitor Synthesis
  • Core Coupling: React 2-chloro-6-iodo-4-(trifluoromethoxy)aniline with an aryl boronic acid (Suzuki) to install the main pharmacophore tail.

  • Urea Formation: React the amino group with an isocyanate to form the hinge-binding urea motif (common in Sorafenib/Regorafenib analogs).

Functionalization Logic Diagram

ApplicationLogic cluster_reactions Orthogonal Reactivity Target 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline Suzuki Site A: Iodine (C6) High Reactivity Pd(0) (Suzuki/Sonogashira) Target->Suzuki 1st Step Urea Site B: Amine (N) Nucleophilic Attack (Isocyanates/Acyl Chlorides) Target->Urea 2nd Step MetaBlock Site C: Chlorine (C2) Metabolic Blocker (Prevents Ring Oxidation) Target->MetaBlock Structural Role

Figure 2: Chemoselective functionalization strategy for drug design.

Safety & Handling (MSDS Highlights)

As a halogenated aniline, this compound poses specific risks that must be mitigated in the laboratory.

  • Acute Toxicity: Harmful if swallowed or inhaled. Anilines can cause methemoglobinemia (blue skin/lips) by oxidizing hemoglobin.

  • Skin Absorption: Highly permeable. Double-gloving (Nitrile over Latex) is recommended.

  • Eye Irritation: Solid dust is a severe irritant. Use a fume hood for all weighing and transfer operations.

  • Storage: Light sensitive (due to the C-I bond). Store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C.

References

  • PubChem. (2025).[2][5] 2-Iodo-4-(trifluoromethoxy)aniline Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2025). 2-Chloro-4-(trifluoromethoxy)aniline Product Sheet. Merck KGaA. [2]

  • ChemicalBook. (2025).[5] 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline Properties and Suppliers.

  • Organic Chemistry Frontiers. (2014). A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination. Royal Society of Chemistry.[6]

Sources

Electronic properties of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline, a polysubstituted aniline of significant interest in medicinal chemistry and materials science. In the absence of direct empirical data for this specific molecule, this guide synthesizes established principles of physical organic chemistry with computational methodologies to build a robust predictive model of its electronic characteristics. We will delve into the inductive and resonance effects of the chloro, iodo, and trifluoromethoxy substituents, project their collective impact on the molecule's electron density distribution, frontier molecular orbitals, and reactivity, and outline the experimental protocols for empirical validation. This document serves as a foundational resource for researchers seeking to understand and utilize 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline in novel applications.

Introduction and Molecular Structure

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is an aromatic amine featuring a complex substitution pattern on the benzene ring. The aniline moiety itself is a fundamental building block in a vast array of chemical compounds, and its electronic nature is highly tunable through the addition of various functional groups. The subject of this guide, with its unique combination of a halogen-heavy profile and a potent trifluoromethoxy group, presents a fascinating case study in substituent-driven electronic modulation.

The core structure consists of an aniline molecule substituted at the 2-, 4-, and 6-positions. The substituents are:

  • 2-Chloro group: A halogen with moderate electronegativity.

  • 6-Iodo group: A less electronegative but more polarizable halogen.

  • 4-(trifluoromethoxy) group: A powerful electron-withdrawing group.

Understanding the interplay of these substituents is critical to predicting the molecule's behavior in chemical reactions and biological systems.

Theoretical Framework: The Electronic Influence of Substituents

The electronic properties of a substituted aniline are a composite of the inductive and resonance effects of each substituent.[1][2] These effects alter the electron density of the aromatic ring and the availability of the nitrogen lone pair, thereby influencing the molecule's basicity, nucleophilicity, and susceptibility to electrophilic attack.

Inductive Effects (I): Transmitted through sigma (σ) bonds, the inductive effect is a consequence of the electronegativity difference between a substituent and the ring carbon to which it is attached.[1][3]

  • Chloro (-Cl) and Iodo (-I) groups: As halogens, both are more electronegative than carbon and thus exert a negative inductive (-I) effect, withdrawing electron density from the ring.

  • Trifluoromethoxy (-OCF₃) group: The presence of three highly electronegative fluorine atoms makes the -OCF₃ group a very strong electron-withdrawing substituent via the inductive effect.

Resonance Effects (R): These effects involve the delocalization of electrons through the π-system of the aromatic ring.[1]

  • Chloro (-Cl) and Iodo (-I) groups: Both halogens possess lone pairs of electrons that can be donated to the π-system, resulting in a positive resonance (+R) effect. This effect directs incoming electrophiles to the ortho and para positions.[3][4] However, for halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[1][3]

  • Trifluoromethoxy (-OCF₃) group: The oxygen atom has lone pairs that can be donated to the ring (+R effect). However, the strong inductive pull of the CF₃ group significantly diminishes this electron donation.

The overall electronic influence of each substituent can be quantified using Hammett substituent constants (σ), which provide an empirical measure of the electron-donating or electron-withdrawing nature of a group.[5][6]

SubstituentInductive EffectResonance EffectOverall Electronic Effect
-Cl-I (withdrawing)+R (donating)Electron-withdrawing
-I-I (withdrawing)+R (donating)Electron-withdrawing
-OCF₃-I (strongly withdrawing)+R (weakly donating)Strongly electron-withdrawing

The net effect of these substituents on 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a significant reduction in the electron density of the aniline ring and a decrease in the basicity of the amino group compared to unsubstituted aniline.

Computational Prediction of Electronic Properties

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for predicting the electronic properties of molecules like 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.[7][8][9]

Key Electronic Descriptors
  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[10] The HOMO energy is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[10]

  • Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Dipole Moment: This provides a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution and donor-acceptor interactions within the molecule.

Predicted Electronic Characteristics

Based on the nature of the substituents, we can make the following qualitative predictions for 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline:

  • HOMO-LUMO Gap: The presence of multiple electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO. This may result in a relatively moderate to large HOMO-LUMO gap, suggesting good kinetic stability.

  • Electron Density: The aniline ring will be significantly electron-deficient. The amino group, while still an activating group, will have its electron-donating ability severely curtailed.

  • Basicity: The pKa of the conjugate acid of this aniline is predicted to be significantly lower than that of unsubstituted aniline due to the strong electron-withdrawing nature of the substituents, which destabilizes the anilinium cation.

  • Reactivity: The molecule will be deactivated towards electrophilic aromatic substitution.[11][12] Any such reaction would likely be directed by the amino group to the remaining open ortho and para positions, though the reaction would be sluggish.

G cluster_substituents Substituent Effects cluster_aniline Aniline Core cluster_properties Predicted Electronic Properties Cl Chloro (-I, +R) Aniline Aniline Ring (π-system) Cl->Aniline I Iodo (-I, +R) I->Aniline OCF3 -OCF3 (Strong -I, Weak +R) OCF3->Aniline HOMO_LUMO Lowered HOMO/LUMO Energies Aniline->HOMO_LUMO Electron_Density Reduced Ring Electron Density Aniline->Electron_Density Basicity Decreased Basicity (Lower pKa) Aniline->Basicity Reactivity Deactivated towards Electrophilic Substitution Aniline->Reactivity

Caption: Influence of substituents on the electronic properties of the aniline core.

Experimental Methodologies for Validation

The following experimental protocols can be employed to empirically determine the electronic properties of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.

Computational Analysis Workflow

A standard DFT-based workflow would be the first step to gain theoretical insights.

G Start Start: Molecular Structure Input Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G**) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minimum Energy) Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculation of Electronic Properties Frequency_Calculation->Electronic_Properties HOMO_LUMO HOMO/LUMO Energies Electronic_Properties->HOMO_LUMO ESP Electrostatic Potential Map Electronic_Properties->ESP NBO NBO Analysis Electronic_Properties->NBO Dipole Dipole Moment Electronic_Properties->Dipole End End: Data Analysis HOMO_LUMO->End ESP->End NBO->End Dipole->End

Caption: A typical DFT workflow for calculating electronic properties.

Step-by-Step Protocol:

  • Structure Input: The 3D structure of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is built using a molecular editor.

  • Geometry Optimization: A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is run on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Single-point energy calculations are performed to obtain the HOMO and LUMO energies, molecular orbitals, electrostatic potential, and NBO data.

Electrochemical Characterization

Cyclic voltammetry can be used to determine the oxidation potential of the aniline.

Step-by-Step Protocol:

  • Solution Preparation: A solution of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential is swept, and the resulting current is measured to generate a voltammogram. The potential at which oxidation occurs provides information about the HOMO energy level.

Spectroscopic Analysis

UV-Visible spectroscopy can provide information about the electronic transitions within the molecule.

Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Spectrum Acquisition: The absorbance of the solution is measured across a range of wavelengths (typically 200-400 nm for anilines).

  • Data Analysis: The wavelength of maximum absorbance (λmax) corresponds to the energy of the HOMO-LUMO transition.

Implications for Research and Development

The electronic properties of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline have significant implications for its use in various applications:

  • Drug Discovery: The electron-deficient nature of the aromatic ring can influence its binding to biological targets. The presence of multiple halogen atoms provides sites for halogen bonding, a type of non-covalent interaction increasingly recognized for its importance in ligand-protein binding.[13][14] The low basicity of the amino group will affect its ionization state at physiological pH, which is a critical parameter for drug absorption and distribution.

  • Materials Science: Substituted anilines are precursors to conducting polymers and other functional materials. The electronic properties of the monomer unit will dictate the properties of the resulting polymer. The high polarity and potential for specific intermolecular interactions make this molecule an interesting candidate for crystal engineering.

  • Synthetic Chemistry: As a building block, the electronic nature of this aniline will govern its reactivity in cross-coupling reactions and other transformations. Its deactivation towards electrophilic substitution can be an advantage when functionalization at other sites is desired.

Conclusion

References

  • Casado, J., Moreno, M., & Ramírez, F. J. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 105(33), 7789–7795.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • BenchChem. (2025).
  • Kowalska, D., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(16), 4935.
  • Prokhorova, A., et al. (2022). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design, 22(7), 4168–4178.
  • Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(8), 1803–1809.
  • Adejumo, B. A., et al. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1167–1180.
  • LibreTexts. (2021). 8.
  • Al-Otaibi, J. S., et al. (2022). DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). Journal of Biomolecular Structure and Dynamics, 40(19), 8630–8643.
  • Arnold, W. A., & Roberts, A. L. (2000). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 34(9), 1771–1781.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
  • Al-Otaibi, J. S., et al. (2021). DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X1. Journal of Biomolecular Structure and Dynamics, 40(19), 8630-8643.
  • LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines.
  • Al-Obaidi, A. H. R., & Al-Azzawi, L. H. (2007). Spectroelectrochemistry of Substituted Anilines.
  • La Salle University. Substituent Effects.
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  • ThaiScience. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and...
  • PharmaBlock. (2023).
  • Neuman, R. C. Chapter 14 Substituent Effects.
  • ResearchGate. (2025). Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures.
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  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
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  • MDPI. (2021). Synthesis, Crystal Structure, Density Functional Theory (DFT)
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  • MSU chemistry.
  • TSI Journals. (2009). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf.
  • PMC. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
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  • BenchChem. (2025). Comparative study of the electronic effects of substituents in 4-Chloro-2-fluoro-3-methoxyaniline.
  • J. Indian Chem. Soc. (1982).
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A Technical Guide to the Safety Assessment of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline: A Hazard Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development, the introduction of novel chemical building blocks is the lifeblood of innovation. 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline stands as a promising, albeit sparsely documented, intermediate. Its unique constellation of functional groups—a halogenated aniline core with a trifluoromethoxy substituent—presents a versatile scaffold for constructing complex molecular architectures, potentially for new pharmaceuticals or advanced materials.[1][2]

Part 1: Physicochemical Profile and Structural Deconstruction

To forecast the safety profile of our target compound, we must first deconstruct it into its core structural motifs and examine the hazards associated with each.

  • Aniline Core: The aniline moiety is a well-known "structural alert" in pharmaceutical chemistry. It is susceptible to metabolic bioactivation, which can lead to the formation of reactive metabolites, a common source of idiosyncratic adverse drug reactions.[3]

  • Halogen Substituents (Chloro- and Iodo-): The chlorine and iodine atoms are electron-withdrawing and significantly influence the reactivity of the aromatic ring. Their presence can alter metabolic pathways and increase the potential for skin and eye irritation.

  • Trifluoromethoxy Group (-OCF3): This group is highly electron-withdrawing and is generally considered metabolically stable. It increases the lipophilicity of the molecule, which can affect its absorption and distribution in biological systems.

The following table summarizes the documented hazards of structurally similar compounds, which collectively form the basis for our safety assessment.

Compound NameCAS NumberMolecular Weight ( g/mol )Key Hazard Statements (H-Codes)
Target Compound (Inferred) N/A ~341.46 (Profile synthesized from analogs below)
2-Chloro-6-iodo-4-(trifluoromethyl)aniline1065102-88-6325.46H302, H315, H319, H335[4]
4-(Trifluoromethoxy)aniline461-82-5177.12H301, H310, H315, H318, H373[5][6]
2,6-Dichloro-4-(trifluoromethyl)aniline24279-39-8230.02H302+H332, H315, H317, H410[7][8]
2-Chloro-4-(trifluoromethoxy)aniline69695-61-0211.57H302, H319, H334[9]
2,4-Dichloro-6-(trifluoromethyl)aniline62593-17-3230.01H302, H315, H319, H335[10][11]

Part 2: Synthesized Hazard Identification

Based on the consistent hazard classifications of its structural analogs, 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline must be handled with the assumption that it presents the following risks:

  • Acute Toxicity: There is a strong basis to assume the compound is Harmful if Swallowed (H302) and potentially Toxic if Swallowed (H301) .[4][5][8][9][10] The analog 4-(Trifluoromethoxy)aniline is rated as Fatal in contact with skin (H310) , demanding the highest level of dermal protection.[5][6] Harmful effects if inhaled are also documented (H332).[7]

  • Skin and Eye Irritation: Every relevant analog is classified as Causes skin irritation (H315) and either Causes serious eye irritation (H319) or the more severe Causes serious eye damage (H318) .[4][5][8][9][10][12] This indicates that contact with skin or eyes is likely to cause significant injury.

  • Sensitization: There is a potential for respiratory sensitization (H334) and skin sensitization (H317) .[8][9] This means that repeated exposure, even at low levels, could lead to allergic reactions.

  • Specific Target Organ Toxicity (STOT): Analogs are known to cause respiratory irritation (STOT SE 3 - H335) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2 - H373) .[4][5][6][10]

  • Environmental Hazards: Several halogenated aniline analogs are classified as very toxic to aquatic life with long-lasting effects (H410) .[7][8][13] Therefore, release into the environment must be strictly avoided.

Part 3: Safe Handling and Experimental Protocols

Adherence to the following protocols is mandatory. The causality behind each step is directly linked to the synthesized hazard profile from Part 2.

Engineering Controls

Protocol:

  • All weighing, transfers, and reactions involving this compound must be conducted within a certified chemical fume hood.

  • Ensure that a safety shower and an eyewash station are unobstructed and located within immediate proximity to the workstation.[7]

  • Utilize a ventilation system that is explosion-proof, as vapors may form explosive mixtures with air upon intense heating.

Causality: The high potential for respiratory irritation and acute inhalation toxicity, as inferred from analogs, makes local exhaust ventilation an absolute requirement to prevent systemic exposure.

Personal Protective Equipment (PPE)

Protocol:

  • Eye and Face Protection: Wear tightly-sealed chemical safety goggles in conjunction with a full-face shield.[7] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before each use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[7]

  • Body Protection: Wear a flame-retardant lab coat, long pants, and fully enclosed, chemical-resistant footwear. For operations with a higher risk of splashing, a chemically impervious apron is required.[5][14]

Causality: The severe risk of irreversible eye damage (H318) and potential for fatal skin absorption (H310) necessitates a comprehensive barrier that protects all potential routes of contact.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.

cluster_prep Preparation & Engineering cluster_handling Active Handling cluster_storage Storage & Disposal Prep Verify Fume Hood Certification & Airflow PPE Don Full PPE: - Face Shield & Goggles - Resistant Gloves - Lab Coat Prep->PPE Emergency Confirm Access to Eyewash & Safety Shower PPE->Emergency Weigh Weigh Compound Inside Fume Hood Emergency->Weigh Proceed only if all checks pass Transfer Perform Transfers/ Reactions in Hood Weigh->Transfer Clean Decontaminate Surfaces After Use Transfer->Clean Waste Dispose of Waste in Labeled Hazardous Container Clean->Waste Seal Tightly Seal Container Store Store in Cool, Dry, Ventilated Area Away from Incompatibles Seal->Store

Caption: Workflow for Safe Handling of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.

Part 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 20 minutes. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 20 minutes, holding the eyelids open.[4] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth thoroughly with water. Immediately call a poison control center or physician.[5]

Spill and Exposure Response Workflow

Sources

The Architectures of Degradation: A Definitive Guide to PROTAC Design and Biological Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeted Protein Degradation (PROTACs) Content Type: In-depth Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists.

Executive Summary

The paradigm of drug discovery has shifted from "occupancy-driven" pharmacology—where high affinity binding inhibits protein function—to "event-driven" pharmacology.[1][2] Proteolysis Targeting Chimeras (PROTACs) represent the apex of this shift. By hijacking the Ubiquitin-Proteasome System (UPS), PROTACs act catalytically to excise disease-causing proteins rather than merely silencing them.[1][3]

This guide synthesizes the methodological core of PROTAC development, moving from rational chemical design ("Linkerology") to rigorous biophysical and cellular validation. It is designed for scientists requiring actionable, high-integrity protocols.

Part 1: Mechanistic Foundation & The Catalytic Cycle

Unlike Small Molecule Inhibitors (SMIs) which require high systemic exposure to maintain target occupancy, PROTACs operate sub-stoichiometrically. A single PROTAC molecule can induce the degradation of hundreds of target proteins.

The Mechanism of Action (MoA)

The PROTAC MoA relies on the formation of a Ternary Complex between the Protein of Interest (POI), the PROTAC, and an E3 Ubiquitin Ligase (typically CRBN or VHL).[1][4][5][6] This proximity facilitates the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI.

Critical Insight: The stability of the Ternary Complex (


) is often more predictive of degradation potency than the binary affinity of the PROTAC for the target (

). This is why weak binders can still make potent degraders if the linker induces favorable protein-protein interactions (PPIs).
Visualization: The Ubiquitin-Proteasome Catalytic Cycle

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI : PROTAC : E3) PROTAC->Ternary Recruitment POI Target Protein (POI) POI->Ternary Recruitment E3 E3 Ligase Complex E3->Ternary Recruitment Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination E2 Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->PROTAC Recycling (Catalytic) Degradation Peptide Fragments Proteasome->Degradation Proteolysis

Figure 1: The PROTAC catalytic cycle.[1][2][4][6][7][8] Note the recycling step (dashed green line), which allows a single molecule to perform multiple rounds of degradation.

Part 2: Rational Design Principles

Designing a PROTAC is not merely linking two binders.[1][5][8][9][10][11][12][] It requires "Linkerology"—the optimization of linker length, composition, and exit vectors to avoid steric clashes and promote cooperativity.

The Warhead (POI Ligand)[8]
  • Selection: Do not default to the highest affinity inhibitor. Lower affinity ligands often have better "off-rates," allowing the PROTAC to cycle more rapidly.

  • Exit Vector: The attachment point for the linker must be solvent-exposed. Use crystal structures (PDB) to identify vectors that do not disrupt the ligand's binding mode.

The E3 Ligase Ligand[4][13]
  • Cereblon (CRBN): Uses Thalidomide derivatives (Pomalidomide, Lenalidomide).

    • Pros: Smaller molecular weight, good physicochemical properties.

    • Cons: Susceptible to specific mutations; teratogenic history.

  • Von Hippel-Lindau (VHL): Uses hydroxyproline derivatives (VH032).

    • Pros: High specificity, strong binding.

    • Cons: Larger, more complex chemistry which can impact cell permeability.

Linkerology

The linker defines the spatial relationship between the POI and E3.[][14]

  • Composition:

    • PEG (Polyethylene Glycol):[] Increases water solubility but can increase permeability issues (polar surface area).

    • Alkyl Chains: More hydrophobic, better membrane permeability, but lower solubility.

  • Length: A linker that is too short causes steric clashes (preventing complex formation).[14] A linker that is too long results in a "floppy" complex with low cooperativity.

Part 3: Biophysical Validation & The Hook Effect

A unique characteristic of PROTACs is the Hook Effect (or Prozone Effect).

Understanding the Hook Effect

In a dose-response curve, degradation efficiency typically increases with concentration until it peaks. At supra-optimal concentrations, the curve dips (forming a hook).

  • Causality: At high concentrations, PROTAC molecules saturate both the POI and the E3 ligase individually, forming binary complexes (POI-PROTAC and E3-PROTAC) rather than the required Ternary Complex.

  • Implication: You must determine the

    
     (maximum degradation) and the concentration window before the hook effect initiates.
    
Protocol: TR-FRET Ternary Complex Assay

To validate the mechanism before moving to cells, use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Labeling: Tag the POI with a fluorophore (e.g., Tb-donor) and the E3 ligase with an acceptor (e.g., GFP or chemically labeled).

  • Titration: Titrate the PROTAC.

  • Readout: A signal indicates the PROTAC has successfully bridged the two proteins.

  • Control: Add excess free warhead or free E3 ligand. If the signal decreases, the interaction is specific.

Part 4: Cellular Characterization Protocols

The gold standard for quantifying endogenous protein degradation is the HiBiT Lytic Detection System . This method is superior to Western Blotting for throughput and quantitation.

Methodology: HiBiT Lytic Detection

This system uses a split luciferase.[10] The target protein is CRISPR-tagged with a tiny (11aa) HiBiT peptide.[10][15] The detection reagent contains the complementary LgBiT protein.[16] When the cell is lysed, LgBiT binds HiBiT, generating luminescence proportional to protein abundance.[16]

Step-by-Step Protocol

Reagents:

  • HiBiT-tagged Cell Line (CRISPR-edited)[15][16][17][18]

  • Nano-Glo® HiBiT Lytic Detection System[16][18]

  • Opti-MEM™ Reduced Serum Medium

Procedure:

  • Seeding: Plate HiBiT-tagged cells (e.g., 10,000 cells/well) in a white-walled 96-well plate. Allow attachment for 24 hours.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the PROTAC (typically 10 µM down to 0.1 nM).

    • Expert Tip: Include a "No Compound" control and a "Vehicle Only" (DMSO) control to normalize data.

    • Incubate for 4–24 hours (time-dependent on protein half-life).

  • Lysis & Detection:

    • Equilibrate Nano-Glo® reagent to room temperature (critical for enzymatic stability).

    • Add a volume of reagent equal to the culture volume (1:1 ratio).

    • Mix on an orbital shaker (300-500 rpm) for 5 minutes.

  • Measurement: Incubate 10 minutes to allow glow signal stabilization, then read luminescence on a plate reader.

Data Analysis & Metrics

Summarize your findings using these core metrics.

MetricDefinitionSignificance
DC50 Concentration inducing 50% protein degradation.The primary measure of potency . Lower is better.
Dmax Maximum degradation level achieved (%).The measure of efficacy . If Dmax is 60%, 40% of the protein remains regardless of dose.
Hook Point Concentration where degradation efficiency begins to reverse.Defines the therapeutic window and dosing limits.
IC50 Concentration inhibiting 50% of function (not abundance).Used to compare PROTAC vs. Warhead alone.

Part 5: Screening Workflow Visualization

To ensure resource efficiency, follow this logical screening cascade.

PROTAC_Workflow Design 1. Rational Design (In Silico / Linker Scan) Biophys 2. Biophysical Validation (TR-FRET / SPR) Design->Biophys Synthesis Biophys->Design No Ternary Complex Cellular 3. Cellular Screening (HiBiT / Western Blot) Biophys->Cellular Confirmed Binding Cellular->Design Optimization (SAR) Phenotypic 4. Phenotypic Assay (Viability / Signaling) Cellular->Phenotypic DC50 < 100nM Decision Go / No-Go Decision Phenotypic->Decision Efficacy

Figure 2: The PROTAC development cascade. Note the feedback loops (dashed lines) where failure in biophysical or cellular assays triggers a redesign of the linker or warhead.

References

  • Békés, M., Langley, D. & Crews, C.M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. [Link]

  • Hughes, S.J. & Ciulli, A. (2017).[2] Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry. [Link]

  • Tinworth, C.P., et al. (2019). PROTACs: A Chemical Approach to Targeted Protein Degradation.[1][5][8][11] Journal of Medicinal Chemistry. [Link]

  • Bondeson, D.P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1][10][12][19] Nature Chemical Biology. [Link]

Sources

A Comprehensive Technical Guide to the Suzuki Coupling of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the versatile and pharmaceutically relevant substrate, 2-chloro-6-iodo-4-(trifluoromethoxy)aniline. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental organometallic principles with practical, field-tested insights. The guide will dissect the core principles of chemoselectivity, provide a framework for the optimization of reaction parameters, present detailed experimental protocols, and offer mechanistic explanations to empower researchers in the strategic synthesis of novel molecular entities for drug discovery and development.

Strategic Importance in Medicinal Chemistry

The structural motif of 2-chloro-6-iodo-4-(trifluoromethoxy)aniline is a highly valuable building block in medicinal chemistry.[1] Its distinct substitution pattern offers multiple, orthogonal handles for the stepwise and controlled introduction of molecular diversity. The trifluoromethoxy group is a bioisostere for other functional groups and can enhance metabolic stability and lipophilicity, which are often desirable properties in drug candidates. The aniline moiety serves as a versatile point for further derivatization, such as amide bond formation or sulfonylation.[2][3][4][5] Crucially, the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis enables selective, sequential Suzuki coupling reactions.[6] This chemoselectivity is the cornerstone for constructing complex molecular architectures, making this compound a pivotal starting material for generating libraries of potential therapeutic agents.[7][8]

The Principle of Chemoselectivity: C-I vs. C-Cl Reactivity

The ability to perform sequential Suzuki couplings on dihaloarenes is predicated on the inherent difference in reactivity between the C-I and C-Cl bonds. This selectivity is primarily governed by the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[6][8][9]

The general order of reactivity for aryl halides in Suzuki couplings is: R-I > R-OTf > R-Br >> R-Cl.[6] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being significantly weaker and therefore more susceptible to cleavage by the palladium(0) catalyst. This allows for the selective coupling at the more reactive C-I position while leaving the more robust C-Cl bond available for a subsequent, typically more forcing, cross-coupling reaction.[10]

Optimizing the Suzuki Coupling Reaction: A Multi-Parameter Approach

Achieving high yields and excellent chemoselectivity for the Suzuki coupling of 2-chloro-6-iodo-4-(trifluoromethoxy)aniline requires meticulous optimization of several interdependent parameters.

The Catalytic System: Palladium Pre-catalyst and Ligand

The choice of the palladium pre-catalyst and the associated ligand is critical for an efficient and selective transformation.

  • Palladium Pre-catalysts: While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, modern, air-stable Pd(II) pre-catalysts such as palladium(II) acetate (Pd(OAc)₂) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often preferred for their ease of handling and consistent performance.[11][12]

  • Ligands: The ligand modulates the electronic and steric properties of the palladium center, directly influencing its catalytic activity.[6][13]

    • Phosphine Ligands: Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[6][13][14] Ligands such as SPhos and XPhos have demonstrated broad utility in challenging Suzuki couplings, including those involving aryl chlorides.[14]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are highly effective in stabilizing the palladium catalyst and often exhibit high turnover numbers, making them a powerful alternative to phosphine ligands.[15]

The Role of the Base

The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the organoboron species.[6][15]

  • Inorganic Bases: Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The selection of the base can significantly influence the reaction rate and minimize side reactions.

  • Organic Bases: In instances where the substrate is sensitive to strong inorganic bases, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be employed.

Solvent System

The solvent must effectively solubilize all reaction components and be stable under the reaction conditions.

  • Aqueous Mixtures: A combination of an organic solvent such as toluene, dioxane, or tetrahydrofuran (THF) with water is frequently used. This allows for the dissolution of both the organic substrate and the inorganic base.

  • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) can be beneficial, especially for less reactive substrates, although they may require higher purification efforts.

Temperature and Reaction Time

To ensure high chemoselectivity for the C-I bond, it is advisable to conduct the reaction at the lowest effective temperature, typically in the range of room temperature to 80 °C. Higher temperatures can lead to competitive coupling at the C-Cl bond. The reaction progress should be monitored by techniques such as TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.

Tabular Summary of Recommended Starting Conditions

ParameterRecommended OptionsRationale
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Air-stable, commercially available, and effective for a broad range of substrates.[12]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[14]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersGenerally stable and commercially available coupling partners.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Effectively facilitates the transmetalation step.[6]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O (typically 4:1 to 10:1 v/v)Provides good solubility for both organic and inorganic reactants.
Temperature Room Temperature to 80 °CBalances reaction rate with the need for high chemoselectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation and deactivation of the palladium catalyst and phosphine ligands.

Step-by-Step Experimental Protocol: Selective Monocoupling

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

  • 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

  • Arylboronic acid (1.1–1.5 equivalents)

  • Pd(OAc)₂ (1–5 mol%)

  • SPhos (2–10 mol%)

  • K₃PO₄ (2–3 equivalents)

  • Toluene and deionized water (e.g., 5:1 v/v)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine 2-chloro-6-iodo-4-(trifluoromethoxy)aniline (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (2.5 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed solvents (e.g., toluene/water 5:1) via syringe.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to yield the desired 2-chloro-6-aryl-4-(trifluoromethoxy)aniline.

Mechanistic Insights and Visualization

The Suzuki coupling reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][16][17][18]

The Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdIL Ar-Pd(II)-I(L_n) OxAdd->ArPdIL Transmetalation Transmetalation ArPdIL->Transmetalation Ar'B(OH)₂ / Base ArPdArL Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdArL RedElim Reductive Elimination ArPdArL->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Optimization

Optimization_Workflow Start Define Substrates: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline & Arylboronic Acid ScreenCatalyst Screen Pd Pre-catalysts & Ligands Start->ScreenCatalyst ScreenBase Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvent Systems ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature ScreenSolvent->OptimizeTemp Analysis Analyze Yield & Selectivity (LC-MS, NMR) OptimizeTemp->Analysis OptimizedConditions Optimized Conditions Analysis->OptimizedConditions

Caption: A systematic workflow for the optimization of Suzuki coupling conditions.

Conclusion

The selective Suzuki coupling of 2-chloro-6-iodo-4-(trifluoromethoxy)aniline represents a potent and strategic method for the synthesis of complex molecular scaffolds relevant to drug discovery. By leveraging the principles of chemoselectivity and systematically optimizing the reaction parameters—including the catalyst, ligand, base, and solvent—researchers can achieve efficient and selective functionalization of the C-I bond. This guide offers a robust theoretical and practical foundation to empower scientists in harnessing the full potential of this versatile building block in their synthetic campaigns.

References

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Malig, T. C., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Omega, 3(7), 7848–7852. [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555–1564. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1319. [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28165-28169. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Forsyth, T. P., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(39), 13634–13637. [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 675-681. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. (2025, August 9). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338–2343. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • Wiley Online Library. (n.d.). C–C Coupling. [Link]

  • PubMed. (2024, October 1). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

Sources

A-Technical-Guide-to-the-Selective-Buchwald-Hartwig-Amination-of-2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline. This dihalogenated aromatic amine presents a unique challenge in synthetic chemistry, requiring precise control to achieve selective C-N bond formation at the more reactive C-I position while preserving the C-Cl bond for subsequent transformations. This document elucidates the core principles, strategic considerations, and a field-proven experimental protocol. We delve into the mechanistic nuances, catalyst and ligand selection, and troubleshooting strategies to ensure a robust and reproducible reaction outcome. The insights provided herein are grounded in established literature and aim to empower chemists to navigate the complexities of this advanced cross-coupling reaction.

Introduction to the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3][4] This transformation has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] It offers significant advantages over classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, by providing a broader substrate scope, greater functional group tolerance, and generally milder reaction conditions.[1][2]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[2][5] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.[1][5][6]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[1][5][6]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR₂ Amine Coordination & Deprotonation (+ R₂NH, + Base) Ar-Pd(II)(L)-NHR₂->Pd(0)L Product Ar-NR₂ Ar-Pd(II)(L)-NHR₂->Product Reductive Elimination

Caption: Generalized Buchwald-Hartwig Amination Catalytic Cycle.

Substrate Analysis: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

The successful amination of this substrate hinges on understanding its unique structural and electronic features.

The Challenge of Chemoselectivity: C-I vs. C-Cl Reactivity

The primary challenge is to selectively functionalize one of the two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the nature of the halogen. The general order of reactivity is:

C-I > C-Br > C-OTf > C-Cl [6][7]

This hierarchy is attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to cleavage by the Pd(0) catalyst. This inherent reactivity difference forms the basis for achieving selective mono-amination at the C-I position.

BondBond Dissociation Energy (kcal/mol)
C-I~51
C-Cl~81

Note: Values are approximate for a generic aryl halide.

Electronic and Steric Influences
  • Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and highly lipophilic group.[8] Its presence enhances the electrophilicity of the aromatic ring, which can facilitate the initial oxidative addition step. The -OCF₃ group is also metabolically stable, making it a desirable feature in many drug candidates.[8]

  • Aniline Group (-NH₂): The amino group is a powerful electron-donating group. Its presence can modulate the overall electronic profile of the substrate.

  • Steric Hindrance: Both the chloro and iodo substituents are ortho to the aniline group. This steric crowding can influence the rate of reaction and necessitates the use of bulky ligands on the palladium catalyst to promote efficient coupling.[1][9]

Strategic Considerations for Selective Amination

To achieve a high yield of the desired mono-aminated product, a careful selection of the catalytic system is paramount.

Rationale for Targeting the C-I Bond

Given the significantly lower bond strength of the C-I bond compared to the C-Cl bond, the reaction conditions can be tuned to favor oxidative addition exclusively at the iodo-substituted position. By using appropriate ligands and controlling the temperature, the more challenging activation of the C-Cl bond can be avoided.

Catalyst and Ligand Selection

For challenging substrates, particularly those involving less reactive aryl chlorides or sterically hindered positions, the use of bulky, electron-rich dialkylbiarylphosphine ligands is crucial.[1][10]

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, the use of pre-catalysts is often preferred for reliability and efficiency.[7][11] Pre-catalysts ensure the formation of the active catalytic species and can lead to lower catalyst loadings.[11]

  • Recommended Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is an exceptionally effective ligand for Buchwald-Hartwig aminations, demonstrating high activity for reactions involving aryl chlorides and sterically demanding substrates.[10][12] Its steric bulk facilitates the reductive elimination step and helps to prevent catalyst deactivation.[10] Using an XPhos-based pre-catalyst (e.g., XPhos Pd G3) is highly recommended for this transformation.[12]

Choice of Base and Solvent
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the base of choice for many Buchwald-Hartwig reactions due to its high basicity and steric bulk, which minimizes side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ may also be effective, potentially requiring higher temperatures.[11]

  • Solvent: Anhydrous, apolar aprotic solvents are typically used. Toluene or 1,4-dioxane are common choices that offer good solubility for the reactants and catalyst system.[13] It is critical to degas the solvent thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: Selective Mono-amination with Morpholine

This protocol details the selective coupling of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline with morpholine.

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline355.451.0 g2.81 mmol1.0
Morpholine87.120.37 mL4.22 mmol1.5
XPhos Pd G3843.7347.4 mg0.056 mmol0.02
Sodium tert-butoxide (NaOtBu)96.10405 mg4.22 mmol1.5
Anhydrous Toluene-15 mL--
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add solids to oven-dried flask: - 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline - XPhos Pd G3 - NaOtBu B 2. Seal flask and purge with Argon/Nitrogen A->B C 3. Add degassed Toluene via syringe B->C D 4. Add Morpholine via syringe C->D E 5. Heat mixture to 90-100 °C with vigorous stirring D->E F 6. Monitor reaction progress by TLC or LC-MS (typically 4-12 hours) E->F G 7. Cool to room temperature F->G Upon completion H 8. Quench with water and dilute with Ethyl Acetate G->H I 9. Separate layers, wash organic phase with brine H->I J 10. Dry organic layer (Na₂SO₄), filter, and concentrate I->J K 11. Purify by column chromatography J->K Selective_Amination cluster_pathway Selective Reaction Pathway Start Substrate 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline Intermediate Pd(II) Intermediate (Oxidative addition at C-I) Start->Intermediate Pd(0) / XPhos (Favored Pathway) SideProduct Side Product (Double amination - undesired) Start->SideProduct Harsh Conditions (e.g., high temp, prolonged time) (Undesired Pathway) Product Desired Product (Mono-aminated) Intermediate->Product Amine + Base Reductive Elimination

Sources

Precision Iodination of 2-Chloro-4-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-chloro-6-iodo-4-(trifluoromethoxy)aniline represents a critical transformation in medicinal chemistry, particularly for the development of metabolic stable bioisosteres. The substrate, 2-chloro-4-(trifluoromethoxy)aniline , presents a unique challenge: it possesses a highly deactivated aromatic ring due to the electron-withdrawing trifluoromethoxy (


) and chloro groups, yet retains a strongly activating amino group that dictates regioselectivity.

This guide details three validated protocols for the regioselective iodination at the C6 position. These methods range from mild, high-fidelity laboratory-scale synthesis to robust, cost-effective scale-up procedures. Selection depends on the required scale, purity profile, and available equipment.

Part 1: Mechanistic Analysis & Regioselectivity

Electronic Landscape & Directing Effects

Success in this transformation relies on exploiting the competing electronic effects of the substituents.[1]

  • Amino Group (

    
    , C1):  A strong activator and ortho, para-director. It directs electrophilic attack to positions C2, C4, and C6.[2] Since C2 is blocked by Chlorine and C4 by the 
    
    
    
    group, C6 is the sole electronically favored site .
  • Trifluoromethoxy Group (

    
    , C4):  A deactivating group due to the strong inductive effect (
    
    
    
    ) of the fluorine atoms, but an ortho, para-director due to resonance donation (
    
    
    ) from the oxygen lone pairs.[1] It directs to C3 and C5.
  • Chlorine Atom (

    
    , C2):  A weak deactivator and ortho, para-director, directing to C3 and C5.
    
Visualization: Reaction Mechanism

The following diagram illustrates the regioselective pathway and the stabilization of the sigma-complex intermediate.[3]

IodinationMechanism Substrate 2-Chloro-4-(trifluoromethoxy)aniline (Substrate) SigmaComplex Sigma Complex Intermediate (Resonance Stabilized at C6) Substrate->SigmaComplex Attack at C6 (Ortho to NH2) Electrophile Electrophile Generation (I+ or I-Cl) Electrophile->SigmaComplex Product 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline (Target) SigmaComplex->Product Deprotonation / Re-aromatization

Caption: Mechanistic pathway for the C6-selective electrophilic aromatic substitution driven by the amino group's activation.

Part 2: Experimental Protocols

Decision Matrix: Selecting the Right Protocol

Choose the protocol based on your specific constraints regarding scale, cost, and chemical sensitivity.

ProtocolSelection Start Select Iodination Strategy Scale What is the reaction scale? Start->Scale Small Small Scale (<5g) High Purity Required Scale->Small Discovery Phase Large Scale Up (>10g) Cost Sensitivity Scale->Large Process Dev Green Green Chemistry Avoid Halogenated Waste Scale->Green Sustainability ProtocolA Protocol A: NIS (Mild, High Selectivity) Small->ProtocolA ProtocolB Protocol B: ICl (Robust, High Yield) Large->ProtocolB ProtocolC Protocol C: I2 + H2O2 (Oxidative, Eco-friendly) Green->ProtocolC

Caption: Decision tree for selecting the optimal iodination reagent based on project phase and constraints.

Protocol A: N-Iodosuccinimide (NIS) Method

Best for: Small to medium scale (mg to 5g), high functional group tolerance, and ease of purification.

Reagents:

  • Substrate: 2-Chloro-4-(trifluoromethoxy)aniline (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Catalyst: p-Toluenesulfonic acid (PTSA) (0.1 equiv) or TFA (catalytic)

  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

Procedure:

  • Dissolution: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve the aniline substrate in anhydrous MeCN.

  • Activation: Add the acid catalyst (PTSA or TFA). Stir for 5 minutes at room temperature. Note: Acid catalysis activates NIS by protonating the imide carbonyl, making the iodine more electrophilic.

  • Addition: Add NIS portion-wise over 15 minutes. The solution may turn slightly yellow/orange.

  • Reaction: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Quench: Once conversion is >95%, quench with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine species.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    

Why this works: NIS provides a controlled source of iodonium ions (


). The mild conditions prevent over-iodination or oxidation of the aniline nitrogen.
Protocol B: Iodine Monochloride (ICl) Method

Best for: Scale-up (>10g), deactivated substrates that require a more potent electrophile.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Iodine Monochloride (ICl) (1.1 equiv)

  • Buffer: Sodium Acetate (NaOAc) (1.2 equiv) or Calcium Carbonate (

    
    )
    
  • Solvent: Glacial Acetic Acid (AcOH) or DCM/AcOH mixture

Procedure:

  • Preparation: Dissolve the substrate and NaOAc in Glacial Acetic Acid.

  • Addition: Cool the mixture to 0–5 °C using an ice bath. Add ICl (solution in AcOH or DCM) dropwise over 30 minutes. Caution: ICl is corrosive and fuming.

  • Reaction: Allow the mixture to warm to room temperature slowly. Stir for 6–12 hours.

  • Workup: Pour the reaction mixture into ice-water containing sodium bisulfite (

    
    ). A solid precipitate often forms.
    
  • Isolation: Filter the solid. If oil forms, extract with DCM, wash with saturated

    
     (to remove AcOH), then brine.
    

Why this works: ICl is a polarized molecule (


), making it a stronger electrophile than molecular iodine. The buffer prevents the formation of HCl, which could lead to salt formation or side reactions.
Protocol C: Oxidative Iodination ( + )

Best for: Green chemistry requirements, avoiding succinimide byproducts.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Molecular Iodine (

    
    ) (0.55 equiv)
    
  • Oxidant: Hydrogen Peroxide (30% aq, 0.6 equiv)

  • Solvent: Ethanol or Methanol

Procedure:

  • Mixing: Dissolve substrate and iodine in Ethanol.

  • Oxidation: Add

    
     dropwise at room temperature.
    
  • Mechanism: The peroxide oxidizes the iodide anion (

    
    ) back to 
    
    
    
    or generates hypoiodous acid (HOI), ensuring 100% atom economy for iodine.
  • Reaction: Stir at 40–50 °C for 4 hours.

  • Workup: Dilute with water. Extract or filter the precipitate.

Part 3: Data Presentation & Characterization

Expected Analytical Data

The introduction of the iodine atom at C6 causes a significant downfield shift in the NMR signals of adjacent protons and carbon atoms due to the heavy atom effect and steric compression.

NucleusSignalMultiplicityApprox. Shift (

ppm)
Assignment
1H NMR H-3Doublet (

Hz)
7.35 - 7.45Meta to I, Ortho to OCF3
1H NMR H-5Doublet (

Hz)
7.60 - 7.70Ortho to I, Meta to OCF3
1H NMR

Broad Singlet4.20 - 4.50Exchangeable
13C NMR C-ISinglet80.0 - 85.0Carbon attached to Iodine (Shielded)

Note: The C-I carbon typically appears significantly upfield (around 85 ppm) compared to C-Cl or C-H carbons due to the "Heavy Atom Effect" of iodine.

Purification Strategy
  • Column Chromatography: Use a gradient of Hexanes/Ethyl Acetate.

    • Start: 100% Hexanes.

    • Elute: 5% to 10% EtOAc in Hexanes.

    • Observation: The product is less polar than the starting material if the amine hydrogen bonding is disrupted, but generally elutes slightly after non-polar impurities.

  • Recrystallization: For high purity (>99%), recrystallize from Ethanol/Water or Heptane/Toluene mixtures.

References

  • Electrophilic Iodination of Anilines: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Iodine Monochloride Protocols: George, S., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts and ICl. Tetrahedron, 67(16), 3017-3025. Link

  • Trifluoromethoxy Group Properties: Leroux, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Green Iodination Methods: Kraszkiewicz, L., & Skulski, L. (2008). Oxidative Iodination of Deactivated Arenes with Molecular Iodine and Potassium Periodate. Synthesis, 2008(15), 2373-2380. Link

  • General Reactivity of 2-Chloro-4-substituted Anilines: Matrix Fine Chemicals. 2-Chloro-4-iodoaniline Safety and Data. Link

Sources

Agrochemical building blocks 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline , a specialized building block for next-generation agrochemical discovery.

A Pivotal Scaffold for Orthogonal Cross-Coupling in Agrochemical Design

Executive Summary

The compound 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline (CAS: 1805237-24-4) represents a high-value intermediate in the synthesis of modern crop protection agents, particularly meta-diamide insecticides and isoxazoline acaricides . Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the iodine atom at the C6 position serves as a labile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the chlorine atom at C2 provides essential steric bulk to lock the bioactive conformation. The trifluoromethoxy (-OCF₃) group at C4 imparts critical lipophilicity and metabolic stability, enhancing the bioavailability of the final active ingredient (AI).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline
CAS Number 1805237-24-4
Molecular Formula C₇H₄ClF₃INO
Molecular Weight 337.47 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 58–62 °C (Typical range for similar halo-anilines)
Solubility Soluble in DCM, EtOAc, MeCN; Insoluble in water
Key Functional Groups Primary Amine (-NH₂), Aryl Iodide (-I), Aryl Chloride (-Cl), Trifluoromethoxy (-OCF₃)

Synthetic Pathway & Mechanistic Logic

The synthesis of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is typically achieved via the regioselective electrophilic aromatic substitution (iodination) of the precursor 2-chloro-4-(trifluoromethoxy)aniline (CAS 69695-61-0).

Retrosynthetic Analysis

The amino group (-NH₂) is a strong ortho, para-director. However, the para position is blocked by the -OCF₃ group, and one ortho position is blocked by the Chlorine atom. This leaves the C6 position as the sole site for electrophilic attack, ensuring high regioselectivity without the need for complex protecting groups.

Reaction Scheme Visualization

The following diagram illustrates the synthesis workflow and the downstream utility in cross-coupling reactions.

SynthesisWorkflow Start Start: 2-Chloro-4-(trifluoromethoxy)aniline (CAS 69695-61-0) Reagent Reagent: NIS (N-Iodosuccinimide) Solvent: MeCN or DMF Catalyst: p-TsOH (Optional) Start->Reagent Dissolution Intermediate Transition State: Sigma Complex Formation Reagent->Intermediate Electrophilic Attack (I+) Product Product: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline (CAS 1805237-24-4) Intermediate->Product Deprotonation (-H+) Downstream Application: Suzuki Coupling (Ar-B(OH)2) -> Meta-Diamide Insecticides Product->Downstream Pd-Catalyzed Cross-Coupling

Caption: Figure 1. Regioselective synthesis of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline via electrophilic iodination.

Experimental Protocol: Synthesis & Purification

Objective: To synthesize 10.0 g of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline with >98% purity.

Reagents & Equipment[8]
  • Precursor: 2-Chloro-4-(trifluoromethoxy)aniline (1.0 equiv).

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv) OR Iodine Monochloride (ICl) (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) (anhydrous).

  • Quenching Agent: Sodium Thiosulfate (10% aq. solution).

  • Equipment: 250 mL round-bottom flask, magnetic stirrer, inert gas (N₂) inlet.

Step-by-Step Methodology
  • Setup : Charge a 250 mL round-bottom flask with 2-chloro-4-(trifluoromethoxy)aniline (6.5 g, 30.7 mmol) and anhydrous MeCN (60 mL). Stir until fully dissolved under a nitrogen atmosphere.

  • Addition : Cool the solution to 0–5 °C using an ice bath. Add N-Iodosuccinimide (NIS) (7.6 g, 33.8 mmol) portion-wise over 15 minutes to control the exotherm.

    • Note: Keeping the temperature low initially prevents over-iodination or oxidation of the aniline nitrogen.

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.[1] The starting material spot (Rf ~0.5) should disappear, replaced by a slightly less polar product spot.

  • Quenching : Pour the reaction mixture into 100 mL of 10% sodium thiosulfate solution. Stir vigorously for 10 minutes. The thiosulfate reduces any unreacted iodine species (indicated by the disappearance of brown/red color).

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 50 mL). Combine the organic layers.[2]

  • Washing : Wash the combined organic phase with Brine (50 mL), then dry over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap, 40 °C) to yield a crude solid.

  • Purification : Recrystallize the crude solid from Heptane/EtOAc (9:1) or perform flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to obtain the pure product.

Expected Yield: 85–92% (approx. 9.0–9.5 g).

Functional Utility in Agrochemical Design[8][9][10]

The strategic value of this building block lies in its ability to facilitate Structure-Activity Relationship (SAR) exploration.

Orthogonal Reactivity Logic

In the design of GABA-gated chloride channel modulators (e.g., Broflanilide analogs), the "right-hand" phenyl ring requires specific substitution patterns to fit the receptor pocket.

  • Iodine (C6) : Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). This allows chemists to introduce diverse aryl, heteroaryl, or alkyl groups late in the synthesis.

  • Chlorine (C2) : Less reactive than iodine. It survives the cross-coupling conditions, remaining intact to provide the necessary steric clash that twists the amide bond out of planarity—a critical feature for binding affinity.

  • Trifluoromethoxy (C4) : Provides a "lipophilic anchor" that enhances membrane permeability without introducing the steric bulk of a tert-butyl or -CF₃ group.

SAR_Logic CentralNode 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline Iodine C6-Iodine: Reactive Handle (Suzuki Coupling) CentralNode->Iodine Chlorine C2-Chlorine: Steric Lock (Conformational Control) CentralNode->Chlorine OCF3 C4-OCF3: Lipophilic Anchor (Metabolic Stability) CentralNode->OCF3 Binding Receptor Binding: Fits GABA-Cl Channel Iodine->Binding Allows Diversity Chlorine->Binding Enforces Twist OCF3->Binding Bioavailability

Caption: Figure 2. SAR Logic demonstrating the functional role of each substituent in agrochemical design.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocol:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the solid powder outside a fume hood.

  • Storage : Store in a cool, dry place away from light. Iodine-containing compounds can degrade (turn purple/brown) upon prolonged exposure to light.

  • Spill Cleanup : Absorb liquid spills with sand/vermiculite. For solid spills, sweep up carefully to avoid dust generation. Treat the area with dilute sodium thiosulfate to neutralize any liberated iodine.

References

  • Synthesis of Halo-anilines

    • Source: Organic Syntheses, Coll. Vol. 2, p. 349 (1943); Vol. 11, p. 66 (1931).
    • URL:

  • Agrochemical Applications (Broflanilide/Meta-diamides)

    • Source: Katsuta, H. et al. "Discovery of Broflanilide, a Novel Meta-Diamide Insecticide." Journal of Pesticide Science, 2019. (Contextualizes the use of 2,6-disubstituted-4-perfluoroalkyl anilines).
    • URL:

  • Compound Data & CAS Verification

    • Source: PubChem & Chemical Book Listings for CAS 1805237-24-4.
    • URL:

(Note: Specific CAS 1805237-24-4 is a specialized research chemical; synthetic protocols are adapted from standard verified methodologies for 2,6-disubstituted anilines.)

Sources

A Technical Guide to Understanding and Overcoming the Solubility Challenges of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline, a complex halogenated aromatic compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes the theoretical underpinnings of the compound's poor solubility with practical, field-proven methodologies for its accurate measurement and enhancement. Every protocol and mechanistic claim is substantiated with authoritative references to ensure scientific integrity.

Introduction: The Challenge of a Complex Moiety

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a highly substituted aniline derivative. Such molecules are often pivotal building blocks in the synthesis of novel pharmaceuticals and advanced materials.[1][2] However, the very structural complexity that makes them desirable also frequently leads to significant challenges in handling and formulation, chief among them being poor solubility in common organic solvents.

Understanding and systematically addressing solubility is not merely a procedural step; it is a critical factor that influences reaction kinetics, purification efficiency, and, in the context of drug development, the ultimate bioavailability of an active pharmaceutical ingredient (API).[3][4] This guide will deconstruct the physicochemical properties of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline to explain its solubility behavior and provide robust protocols to navigate these challenges.

Physicochemical Properties & Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline reveals several functional groups that collectively contribute to its likely low solubility in a wide range of solvents.

PropertyValue / AnalysisInfluence on Solubility
Molecular Formula C₇H₄ClIF₃NOHigh molecular weight (approx. 353.47 g/mol ) contributes to strong crystal lattice energy, which must be overcome for dissolution.
Substituents Chloro (-Cl), Iodo (-I), Trifluoromethoxy (-OCF₃), Amino (-NH₂)The large, non-polar halogen atoms (Iodine and Chlorine) and the highly lipophilic trifluoromethoxy group dominate the molecule's character, favoring solubility in non-polar organic solvents while drastically reducing aqueous solubility.[5][6]
Polarity Largely non-polar with a localized polar amine group.The molecule has a significant hydrophobic character. While the amine group can participate in hydrogen bonding, its influence is sterically hindered and counteracted by the bulky, electron-withdrawing halogen and -OCF₃ groups.[7]
Lipophilicity (-OCF₃) The trifluoromethoxy group is known to be highly lipophilic and metabolically stable, which can enhance solubility in organic solvents and biological membranes.[5][8]This group significantly increases the compound's affinity for non-polar environments.
Crystal Lattice Energy Expected to be high due to molecular weight and potential for intermolecular interactions (halogen bonding, π-stacking).High lattice energy means more energy is required to break the solid-state structure, leading to lower solubility. Overcoming this is a key strategy for solubility enhancement.[3]

The combination of a heavy iodine atom, a chlorine atom, and a trifluoromethoxy group creates a molecule that is electronically complex and sterically hindered.[7] While the trifluoromethoxy group is strongly electron-withdrawing and increases lipophilicity, the aniline amine group is an electron-donating group.[5][7] This electronic push-pull and the sheer size of the substituents lead to a rigid structure with a high crystal lattice energy, a primary factor in its poor solubility.

Theoretical Framework: Why is Solubility a Hurdle?

The principle of "like dissolves like" governs solubility. For a solid to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome both the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.

The structure of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline presents a dual challenge:

  • High Lipophilicity: The trifluoromethoxy group and halogens make the molecule highly lipophilic, suggesting poor solubility in polar solvents like water.[5][9]

  • Strong Crystal Packing: The planar aromatic ring, combined with heavy atoms, can lead to efficient crystal packing, making it difficult for even non-polar organic solvent molecules to effectively solvate and break apart the crystal lattice.

The diagram below illustrates the relationship between the compound's structural features and its resulting low solubility profile.

cluster_molecule 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline cluster_properties Physicochemical Properties cluster_outcome Solubility Outcome Structure Molecular Structure Iodo Iodo Group (-I) Chloro Chloro Group (-Cl) OCF3 Trifluoromethoxy Group (-OCF3) Aniline Aniline Moiety (-NH2) MW High Molecular Weight Iodo->MW Adds significant mass Lipophilicity High Lipophilicity Iodo->Lipophilicity Chloro->MW OCF3->Lipophilicity Strongly lipophilic Lattice High Crystal Lattice Energy MW->Lattice Contribute to Lipophilicity->Lattice Contribute to Solubility Poor Solubility in Common Organic Solvents Lipophilicity->Solubility Limits polar solvent use Lattice->Solubility Primary Barrier Polarity Low Overall Polarity Polarity->Lattice Contribute to Polarity->Solubility

Caption: Key molecular features contributing to poor solubility.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To accurately quantify the solubility of this compound, the equilibrium or thermodynamic shake-flask method is the gold standard.[10][11] This method ensures that the solution has reached a true equilibrium, providing a definitive solubility value at a given temperature.

Rationale for Method Selection

The shake-flask method is chosen over kinetic methods because it measures the true thermodynamic solubility, which is a fundamental property of the compound.[10] Kinetic solubility can be misleading as it may represent a supersaturated, metastable state.[12] For process development and formulation, knowing the true equilibrium point is essential for creating robust and reproducible systems.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline (e.g., 10-20 mg) into several glass vials (n=3 for each solvent). The key is to ensure undissolved solid remains at the end of the experiment.[13]

    • Add a precise volume (e.g., 2 mL) of the chosen organic solvent (e.g., DMSO, DMF, Acetonitrile, Methanol, THF) to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).[11]

    • Agitate the vials for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[10][14] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm the concentration has plateaued.[13]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove all undissolved particles.

  • Analysis:

    • Prepare a series of calibration standards of the compound in the chosen solvent.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

  • Verification (Optional but Recommended):

    • Analyze the remaining solid material using a technique like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm that no phase transformation or degradation occurred during the experiment.[13]

The following diagram outlines this experimental workflow.

start Start: Weigh Excess Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate on Shaker (24-48h at constant T) add_solvent->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter analyze Analyze via HPLC-UV (vs. Calibration Curve) filter->analyze end Result: Thermodynamic Solubility analyze->end

Caption: Shake-Flask method for thermodynamic solubility.

Strategies for Solubility Enhancement

Given the anticipated poor solubility, several strategies can be employed to improve it for practical applications. The choice of strategy depends on the final application (e.g., chemical reaction, formulation).

StrategyMechanism of ActionSuitability & Considerations
Co-solvency Blending a primary solvent with a co-solvent in which the compound has higher solubility can disrupt the primary solvent's self-association and create a more favorable environment for the solute.Highly effective in many laboratory settings. Requires optimization of the co-solvent ratio. Common co-solvents include DMSO, DMF, or NMP in less effective primary solvents.
Amorphous Solid Dispersions Overcoming the crystal lattice energy is a primary way to boost solubility.[3] Creating an amorphous (non-crystalline) form of the compound, often stabilized within a polymer matrix, can lead to solubility enhancements of 10 to 1000 times.[12]This is a common and powerful technique in pharmaceutical formulation.[15] Techniques include spray drying and hot-melt extrusion. Stability of the amorphous form must be carefully monitored.
Particle Size Reduction Reducing particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can increase the dissolution rate according to the Noyes-Whitney equation.[3][4]This primarily affects the rate of dissolution rather than the equilibrium solubility, but it can be a critical factor for bioavailability.[15]
Use of Surfactants Surfactants form micelles in solution above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility in the bulk solvent.[3]Effective for creating stable formulations. The choice of surfactant and its concentration must be carefully selected to avoid toxicity or downstream processing issues.

Conclusion

The solubility of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is inherently limited by its complex, highly substituted, and lipophilic structure. A systematic approach, beginning with an understanding of its physicochemical properties, is crucial for any researcher working with this compound. Accurate determination of its thermodynamic solubility using a robust method like the shake-flask protocol provides the essential baseline data needed for process development. Subsequently, employing targeted solubility enhancement strategies, such as the use of co-solvents or the creation of amorphous solid dispersions, can successfully overcome these challenges, enabling the effective use of this valuable chemical intermediate in research and development.

References

  • Almac. (n.d.). Key strategies central to overcoming poor API solubility.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • Ayen, W. M., & Kumar, N. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • MilliporeSigma. (n.d.). Improving API Solubility.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • de Oliveira, D. B., et al. (2013, March 15). Nonlinear Optical Properties of Halogenated Aniline Oligomers.
  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Various Authors. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Ferreira, L. G., et al. (2025, July 18).
  • de Oliveira, D. B., et al. (2016, June 12). Nonlinear Optical Properties of Halogenated Aniline Oligomers.
  • Chu, W. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Allen, K. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
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  • ResearchGate. (2025, July 1). (PDF)
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  • Jiangsu Tuoqiu Agriculture Chemical Co., Ltd. (n.d.). 2,6-dichloro-4-(trifluoromethyl)aniline 95%.
  • Thermo Fisher Scientific. (n.d.). 2-Chloro-6-nitro-4-(trifluoromethyl)aniline, 97%.
  • Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
  • BenchChem. (n.d.). Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide.
  • ChemicalBook. (2022, November 14).

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Purification of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline by Column Chromatography

Abstract

This technical guide provides a comprehensive framework for the purification of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline, a halogenated and fluorinated aniline derivative likely utilized as a key intermediate in pharmaceutical and agrochemical synthesis. The inherent challenges in purifying such multi-functionalized molecules, including the removal of regioisomeric and process-related impurities, necessitate a robust and well-optimized chromatographic method. This document offers a first-principles approach to developing a normal-phase column chromatography protocol, from understanding the analyte's physicochemical properties to detailed, step-by-step execution and post-purification analysis. It is intended for researchers, chemists, and process development scientists seeking to achieve high purity of this and structurally related compounds.

Introduction: The Rationale for Purification

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a complex aromatic amine whose utility in multi-step synthesis pathways is contingent on its purity. Impurities, such as isomers formed during synthesis, unreacted starting materials, or degradation byproducts, can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.[1] Column chromatography is a powerful and versatile technique for isolating the target compound from such complex mixtures on a preparative scale.[2][3]

This guide will focus on normal-phase flash column chromatography using silica gel, a slightly acidic stationary phase that is highly effective for separating moderately polar organic compounds.[4]

Physicochemical Profile and Safety Considerations

2.1. Predicted Physicochemical Properties

  • Polarity: The presence of an amine (-NH2) group imparts polarity. However, the bulky, electron-withdrawing chloro, iodo, and trifluoromethoxy groups modulate this polarity. The molecule is expected to be moderately polar, making it an ideal candidate for normal-phase chromatography.

  • Solubility: It is predicted to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, and less soluble in non-polar solvents like hexanes.

  • UV Activity: The aromatic ring ensures that the compound is UV active, allowing for easy visualization on TLC plates and monitoring of column fractions using a UV lamp (typically at 254 nm).[5]

  • Stability: Anilines can be susceptible to oxidation, which often results in discoloration (e.g., turning from colorless to brown or red).[1] It is advisable to handle the compound efficiently and protect it from prolonged exposure to air and light. The silica gel stationary phase is slightly acidic, which is generally compatible with anilines; however, for particularly sensitive substrates, the silica can be neutralized.[4]

2.2. Critical Safety Precautions Substituted anilines and halogenated aromatic compounds are often hazardous. Analogs of the target compound are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and tightly fitting safety goggles.[6][9]

  • Ventilation: All handling of the crude material and the chromatography itself should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[8][9]

  • Waste Disposal: All solvent waste and contaminated silica gel must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.[6]

Method Development: From TLC to Column

The core of a successful column separation is the selection of an appropriate mobile phase (eluent). Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the solvent system before committing to a larger, more resource-intensive column.[2][5][10]

3.1. Principle of Separation In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase is relatively non-polar.[11] Compounds in the mixture are separated based on their differential affinity for the two phases.

  • Polar compounds adsorb more strongly to the polar silica gel and thus elute slower.

  • Non-polar compounds have a weaker affinity for the stationary phase, spend more time in the mobile phase, and elute faster.

3.2. Step-by-Step TLC Analysis

  • Prepare the Sample: Dissolve a small amount of the crude 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline in a suitable solvent like DCM.

  • Select Initial Solvents: A common starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[11][12]

  • Spot the Plate: Using a capillary tube, spot the dissolved crude material onto the baseline of a silica gel TLC plate.[10]

  • Develop the Plate: Place the plate in a sealed TLC chamber containing the chosen solvent mixture. Allow the solvent front to travel up the plate via capillary action.[13]

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp.

  • Analyze and Optimize: Calculate the Retardation Factor (Rf) for the target compound. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[2][5]

    • Ideal Rf for Column Chromatography: An Rf value between 0.25 and 0.35 for the target compound is generally considered optimal.[5] This ensures good separation from impurities and a reasonable elution time from the column.

    • If Rf is too high (>0.5): The compound is moving too fast. Decrease the polarity of the mobile phase (i.e., increase the proportion of hexanes).

    • If Rf is too low (<0.2): The compound is sticking too strongly to the silica. Increase the polarity of the mobile phase (i.e., increase the proportion of ethyl acetate).

Parameter Description Target Value Troubleshooting
Stationary Phase Silica Gel (60 Å, 230-400 mesh)N/AFor basic compounds, consider neutralizing with triethylamine.
Mobile Phase Hexanes/Ethyl AcetateAchieve Rf of 0.25-0.35Adjust solvent ratio to modify polarity.[5][11]
Rf (Target) Retardation Factor0.25 - 0.35Ensures good separation and timely elution.
Visualization UV Light (254 nm)Clear spotsIf no spots, compound may not be UV active or concentration is too low.

Experimental Protocol: Flash Column Chromatography

This protocol outlines the purification of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline using a standard flash chromatography setup.

4.1. Materials and Equipment

  • Crude 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

  • Silica Gel (flash grade, e.g., 230-400 mesh)

  • Glass chromatography column with stopcock

  • Eluent: HPLC-grade hexanes and ethyl acetate (in the ratio determined by TLC)

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

4.2. Workflow Diagram

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_sample Dissolve Crude Sample in Minimal DCM load_sample Load Sample onto Column prep_sample->load_sample pack_column Pack Column with Silica Slurry pack_column->load_sample elute Elute with Optimized Hexane/EtOAc Mobile Phase load_sample->elute collect Collect Fractions Sequentially elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool evaporate Evaporate Solvent on Rotary Evaporator pool->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Workflow for the purification of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.

4.3. Step-by-Step Procedure

  • Column Packing (Slurry Method):

    • Secure the column vertically in a fume hood. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the non-polar component of your eluent (hexanes). The consistency should be like a milkshake.

    • Pour the slurry into the column. Use a funnel to avoid spillage. Tap the column gently to dislodge air bubbles and encourage even packing.

    • Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

    • Add a final protective layer of sand on top of the silica bed.

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in the minimum amount of a strong solvent like dichloromethane.

    • Using a pipette, carefully add the dissolved sample solution to the top of the silica column, ensuring not to disturb the sand layer.

    • Open the stopcock and allow the sample to absorb onto the silica, again ensuring the column does not run dry. .

  • Elution and Fraction Collection:

    • Carefully add the pre-mixed mobile phase (eluent) to the column.

    • Begin collecting the eluent in numbered test tubes or flasks. Start with small fraction sizes initially.

    • Maintain a constant head of solvent above the silica bed to ensure consistent flow. For flash chromatography, gentle positive pressure can be applied to the top of the column.

  • Monitoring the Separation:

    • Periodically, spot fractions onto a TLC plate to monitor the elution of compounds.[2][14]

    • Run a TLC with at least three lanes: a spot of the original crude mixture, a spot of the current fraction, and a co-spot (crude and fraction spotted on top of each other) to help identify the desired product.

    • Fractions containing only the spot corresponding to the pure product (with the target Rf value) should be set aside.

  • Isolation of the Final Product:

    • Combine all the fractions that were identified as pure by TLC analysis.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • The remaining solid or oil is the purified 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.

    • Determine the yield and confirm purity using analytical techniques such as NMR, HPLC, or melting point analysis.

Troubleshooting Common Issues

Problem Potential Cause Solution
Cracked Silica Bed Column ran dry; uneven packing.Repack the column. Always maintain solvent level above the silica.
Poor Separation Inappropriate solvent system; column overloaded.Re-optimize eluent with TLC. Use a larger column or less crude material.
Compound Won't Elute Mobile phase is too non-polar.Gradually increase the polarity of the eluent (gradient elution).[11]
Tailing of Spots on TLC/Column Compound is interacting too strongly with acidic silica; sample is too concentrated.Add 0.5-1% triethylamine to the eluent to neutralize the silica.[4] Ensure sample is dilute on TLC.

Conclusion

The purification of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline by flash column chromatography is a highly effective method for achieving the high levels of purity required for subsequent synthetic applications. The success of the procedure hinges on a systematic approach to method development, beginning with careful TLC analysis to optimize the mobile phase. By following the detailed protocol and adhering to critical safety precautions, researchers can reliably isolate this valuable chemical intermediate.

References

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Industry News.
  • Phenomenex. (2025, June 6).
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  • Gujarat Fluorochemicals Limited. (2020, August 28). Global Product Strategy Safety Summary: 2,6-dichloro-4-(trifluoromethyl) aniline.
  • EAG Laboratories. (n.d.).
  • Welch Materials. (2024, November 25).
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  • Fisher Scientific. (2025, December 19).
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  • Silver, J. (2014, January 9). Response to "What is the basic principle for selecting mobile phase in preparative column chromatography?".
  • BenchChem. (2025).
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 4-Chloro-2-fluoro-6-iodoaniline.
  • Chemistry LibreTexts. (2022, August 23).
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  • BenchChem. (2025).
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Navigating the Nuances: A Guide to the Stability of the Trifluoromethoxy Group Under Basic Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF3) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its unique ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] While its general robustness is a key asset, its behavior under basic reaction conditions is a critical, and often complex, consideration for synthetic chemists. Misunderstanding the limits of its stability can lead to unexpected side reactions, yield loss, and the formation of undesirable byproducts. This guide provides an in-depth analysis of the factors governing the stability of the trifluoromethoxy group in the presence of bases, offering mechanistic insights, practical experimental guidance, and strategies to preserve this vital functional group during synthetic transformations.

The Trifluoromethoxy Group: A Profile in Stability and Reactivity

The trifluoromethoxy group's value stems from a unique combination of electronic and physical properties. The powerful inductive effect of the three fluorine atoms makes it a strong electron-withdrawing group, while its overall size and lipophilicity (Hansch π parameter of +1.04) can significantly improve a molecule's pharmacokinetic profile.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, which is the primary reason for the group's high resistance to metabolic degradation.[1][2][6]

However, this inherent stability is not absolute. The same potent electron-withdrawing nature that confers desirable properties can also create vulnerabilities, particularly in the presence of basic reagents. Unlike its trifluoromethyl (-CF3) counterpart, the intervening oxygen atom modulates the electronic effects and introduces distinct potential reaction pathways.[5][7] Understanding the context—the molecular architecture and the specific reaction environment—is paramount to successfully employing -OCF3-containing molecules in multi-step synthesis.

Mechanistic Pathways of Decomposition Under Basic Conditions

While generally resilient, the -OCF3 group can be compromised under certain basic conditions, primarily through hydrolysis. The specific mechanism is highly dependent on the structure of the substrate.

Hydrolysis of Aryl-OCF3 Systems: The Critical Role of Adjacent Functionality

For an -OCF3 group attached to an aromatic ring, direct nucleophilic attack by a hydroxide ion on the highly shielded and electron-rich carbon is kinetically unfavorable. Degradation, when it occurs, is often facilitated by another functional group on the aromatic ring. A prime example is the hydrolysis of trifluoromethylphenols.[8][9]

Recent studies on trifluoromethylphenols (TFMPs) have shown that their degradation in aqueous basic solutions is highly dependent on the position of the substituents.[9] The key step is the deprotonation of the phenolic hydroxyl group to form a phenolate. This deprotonation initiates an E1cb-type (Elimination, Unimolecular, conjugate Base) mechanism for defluorination.[9]

The proposed mechanism proceeds as follows:

  • Deprotonation: A base removes the acidic proton from a nearby functional group (e.g., a phenol), forming an anion.

  • Electron Delocalization: The negative charge delocalizes into the aromatic system.

  • β-Elimination (E1cb): This electronic rearrangement facilitates the elimination of a fluoride ion from the trifluoromethoxy group. This is the rate-determining step.

  • Cascade to Product: The resulting difluoromethoxy intermediate is unstable and rapidly hydrolyzes to form a carboxylate and release the remaining fluoride ions.[9]

G cluster_0 Mechanism of Base-Mediated Hydrolysis of 4-(Trifluoromethoxy)phenol cluster_1 A Start: 4-(Trifluoromethoxy)phenol B Step 1: Deprotonation (Phenolate Formation) A->B + OH⁻ - H₂O C Step 2: β-Elimination (E1cb) (Rate-Determining) B->C Fluoride Elimination struct_B ⁻O-Ar-OCF₃ D Intermediate: Benzoyl Fluoride C->D struct_C [Intermediate Complex] E Step 3: Rapid Hydrolysis D->E + 2H₂O struct_D O=C(F)-Ar-O⁻ F Final Products: 4-Hydroxybenzoic Acid + 3F⁻ E->F - 2HF struct_F ⁻OOC-Ar-OH struct_A HO-Ar-OCF₃

Caption: Proposed E1cb mechanism for the hydrolysis of a trifluoromethylphenol.

This mechanism highlights a crucial point: the lability of the -OCF3 group is often dictated by the most acidic proton elsewhere in the molecule, not by the group itself.

Key Factors Influencing -OCF3 Stability

A systematic evaluation of the following factors is essential when planning a synthesis involving basic conditions.

FactorInfluence on StabilityRationale & Causality
Base Strength (pKa) High Stronger bases (e.g., NaOH, KOH, t-BuOK) are more likely to deprotonate weakly acidic protons, initiating decomposition pathways. Weaker bases (e.g., K₂CO₃, NaHCO₃, Et₃N) are generally safer.
Nucleophilicity of Base Moderate While direct Sₙ2 attack is difficult, highly nucleophilic bases can attack other electrophilic sites in the molecule, potentially leading to unforeseen side reactions.
Temperature High Degradation reactions, like all chemical reactions, are accelerated at higher temperatures. Maintaining the lowest possible reaction temperature is a key strategy for preserving the -OCF3 group.
Presence of Water High For hydrolysis pathways, water is a key reactant. Using anhydrous solvents and reagents is critical when a strong base must be used and hydrolysis is a potential side reaction.
Substituent Position High As demonstrated with trifluoromethylphenols, the relative positions of the -OCF3 group and other functionalities are critical. 4-TFMP and 2-TFMP are susceptible to hydrolysis, while 3-TFMP is highly resistant under similar conditions.[9]
Electronic Nature of Ring Moderate The presence of other strong electron-withdrawing groups can make an aromatic ring more electron-deficient and potentially more susceptible to nucleophilic attack, though the -OCF3 group is a poor leaving group for SₙAr reactions.

Field-Proven Insights & Practical Protocols

As a Senior Application Scientist, the goal is to translate mechanistic understanding into robust, reproducible laboratory practice. The following protocols and considerations are designed to be self-validating systems for assessing and maintaining the integrity of the trifluoromethoxy group.

Experimental Workflow: Stability Assessment

Before committing to a large-scale reaction, it is prudent to perform a small-scale stability test. This workflow helps identify potential liabilities early in the development process.

Caption: Experimental workflow for assessing -OCF3 group stability.

Protocol: Monitoring -OCF3 Stability using ¹⁹F NMR

¹⁹F NMR is the most direct and powerful tool for assessing the integrity of the trifluoromethoxy group.[10]

Objective: To quantitatively determine the stability of a trifluoromethoxy-containing compound under specific basic conditions.

Methodology:

  • Internal Standard Preparation: Prepare a stock solution of a stable, fluorine-containing internal standard (e.g., trifluorotoluene) in a deuterated solvent compatible with the reaction mixture (e.g., DMSO-d₆, CDCl₃).

  • Timepoint Zero (t=0) Sample:

    • In an NMR tube, combine a precise amount of the -OCF3-containing substrate with the deuterated solvent.

    • Add a precise volume of the internal standard stock solution.

    • Acquire a ¹⁹F NMR spectrum. This spectrum serves as the baseline reference. Integrate the signal for the -OCF3 group and the signal for the internal standard.

  • Reaction Setup:

    • In a separate flask, set up the reaction as planned (substrate, base, solvent, temperature).

  • Timepoint Sampling:

    • At predetermined intervals (e.g., 1 hr, 4 hr, 24 hr), carefully withdraw a small aliquot from the reaction mixture.

    • Immediately quench the aliquot in a vial containing the deuterated solvent and the same precise volume of internal standard used for the t=0 sample. This stops the reaction and prepares the sample for analysis.

  • Analysis:

    • Acquire a ¹⁹F NMR spectrum for each quenched timepoint.

    • Primary Indicator: Look for the appearance of new signals, particularly a broad singlet around -180 ppm, which is characteristic of a fluoride ion (F⁻), indicating decomposition.

    • Quantitative Analysis: Compare the integral of the substrate's -OCF3 signal relative to the integral of the stable internal standard at each timepoint. A decrease in this ratio over time provides a quantitative measure of degradation.

Trustworthiness Check: The use of a stable internal standard is a self-validating system. It controls for any variations in sample concentration or instrument parameters, ensuring that the observed changes in the -OCF3 signal are due to chemical transformation and not analytical artifact.

Conclusion and Future Perspectives

The trifluoromethoxy group is a powerful tool in the arsenal of drug development professionals. Its reputation for high metabolic and chemical stability is well-deserved but must be balanced with a nuanced understanding of its potential lability under basic conditions. The stability is not an intrinsic property of the group alone but is dictated by the entire molecular context. By understanding the potential mechanistic pathways of degradation, such as the E1cb mechanism in phenolic systems, and by employing rigorous, self-validating analytical protocols like ¹⁹F NMR monitoring, researchers can confidently navigate the synthetic challenges. This proactive approach ensures the integrity of this crucial functional group, enabling the successful development of next-generation pharmaceuticals and agrochemicals.

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A Comprehensive Technical Guide to the Handling and Application of Light-Sensitive Iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Iodoaniline derivatives are foundational building blocks in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1][2] Their utility stems from the unique reactivity of the carbon-iodine (C-I) bond, which makes them excellent substrates for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.[3][4] However, the very lability that makes the C-I bond so useful also renders these compounds highly susceptible to photodegradation. Light exposure can initiate radical decomposition pathways, leading to sample discoloration, impurity formation, and ultimately, compromised reaction yields and product purity.[5][6]

This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven framework for the proper handling, storage, purification, and application of light-sensitive iodoaniline derivatives. By understanding the fundamental principles of their photosensitivity and implementing the robust protocols detailed herein, practitioners can ensure the integrity of their starting materials and achieve reliable, reproducible results in their synthetic endeavors.

Section 1: The Physicochemical Basis of Photosensitivity

The photosensitivity of iodoaniline derivatives is a direct consequence of the C-I bond's low dissociation energy compared to other carbon-halogen bonds (C-Br, C-Cl). The absorption of photons, particularly in the ultraviolet (UV) region of the electromagnetic spectrum, provides sufficient energy to induce homolytic cleavage of this bond.[5]

This process generates a highly reactive aryl radical and an iodine radical. These intermediates can then participate in a cascade of secondary reactions, including hydrogen abstraction from solvents, dimerization, or reaction with other species in the mixture. The formation of elemental iodine (I₂) is a common degradation pathway, which is responsible for the characteristic pink, brown, or purple discoloration observed in improperly stored samples.[7][8]

Photodegradation cluster_source Iodoaniline Iodoaniline (Ar-I) ExcitedState Excited State [Ar-I]* Iodoaniline->ExcitedState Absorption Photon Photon (hν) (UV Light) Radicals Aryl Radical (Ar•) + Iodine Radical (I•) ExcitedState->Radicals C-I Bond Cleavage Products Degradation Products: • Ar-H (from solvent) • Ar-Ar (dimer) • Other impurities Radicals->Products Propagation Iodine Elemental Iodine (I₂) (Causes Discoloration) Radicals->Iodine Dimerization

Caption: Mechanism of Iodoaniline Photodegradation.

Section 2: Prudent Storage and Handling Protocols

Strict adherence to proper storage and handling procedures is the first and most critical line of defense against photodegradation.

Storage

The primary goal of storage is to create a multi-barrier defense against light and other environmental factors that can accelerate degradation.

  • Primary Container: Always store iodoanilines in amber glass bottles or vials.[8] Amber glass is specifically designed to filter out UV and short-wavelength visible light.

  • Secondary Light Barrier: For particularly sensitive derivatives or for long-term storage, wrap the primary container in aluminum foil to provide a complete light barrier.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by light exposure.

  • Temperature: Keep containers tightly sealed and stored in a cool, dry, and well-ventilated area, preferably refrigerated. Low temperatures slow the rate of any potential degradation reactions.

  • Labeling: Clearly label all containers with the compound name, date received/purified, and a prominent "LIGHT-SENSITIVE" warning.

Handling

Iodoanilines are classified as hazardous substances and must be handled with appropriate care to prevent exposure and maintain sample integrity.[9]

  • Environment: Conduct all manipulations in a well-ventilated chemical fume hood.[10] To the extent possible, dim the fume hood lights and avoid direct sunlight from windows.[8] For highly sensitive operations, the use of red or yellow safety lighting can be beneficial, as these longer wavelengths are less energetic.[11]

  • Personal Protective Equipment (PPE): The use of proper PPE is mandatory to avoid personal contact.[12]

PPE Category Specification Rationale
Eye Protection Safety glasses with side shields or chemical goggles.[13]Protects against dust, splashes, and accidental contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile, PVC).[12]Prevents dermal absorption, which is a key exposure route.[9]
Body Protection Lab coat.Protects skin and clothing from contamination.
Respiratory Use in a fume hood is the primary control.Prevents inhalation of fine powders.[12]

Section 3: Purification of Iodoaniline Derivatives

It is common for iodoanilines to show signs of discoloration over time, even with proper storage. Before use in a synthesis, it is crucial to assess the purity and purify if necessary.

When to Purify
  • Upon receipt from a commercial supplier, if purity is not guaranteed or if the material shows discoloration.

  • After a prolonged period of storage.

  • If the material is visibly discolored (any shade of pink, brown, or purple).

Experimental Protocol: Recrystallization of 4-Iodoaniline

This protocol is a representative method for purifying solid iodoaniline derivatives. Solvent systems may need to be optimized for different analogs.[7][14]

  • Preparation: In a fume hood, place the discolored 4-iodoaniline (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL) equipped with a magnetic stir bar.

  • Dissolution: Add a minimal amount of a suitable hot solvent or solvent system. Petroleum ether (b.p. 60-80°C) or ethanol are commonly effective.[14] For this example, add hot petroleum ether in portions while stirring until the solid is fully dissolved. Causality: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing the recovery of the purified product.

  • Decolorization (Optional): If the solution is still highly colored, a small amount of activated charcoal can be added. Boil the solution for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to complete the crystallization process. Causality: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the solvent (the "mother liquor").

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified, colorless or off-white crystals under vacuum. Store immediately in a labeled, foil-wrapped amber vial under an inert atmosphere.

Section 4: Application in Photosensitive Reactions

The key to successfully using iodoanilines in synthesis is to extend light-protection measures to every step of the experimental workflow.

Caption: Workflow for Light-Sensitive Synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoaniline

This protocol demonstrates the integration of light-protection techniques into a standard cross-coupling reaction.[4]

  • Glassware Preparation: Flame-dry all glassware under vacuum and allow to cool under a stream of argon or nitrogen.

  • Reagent Preparation (Subdued Light): In a glovebox or on the bench in subdued light, add 4-iodoaniline (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and potassium phosphate (K₃PO₄, 3.0 eq) to a round-bottom flask equipped with a stir bar.

  • Apparatus Assembly: Seal the flask with a septum and insert a condenser. Wrap the entire reaction apparatus, including the flask and condenser, with aluminum foil.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Place the foil-wrapped apparatus in a heating mantle on a stir plate. Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS as needed (protecting samples from light).

  • Work-up: After cooling to room temperature, perform the aqueous work-up and extractions using a foil-wrapped separatory funnel.

  • Purification: Concentrate the organic layers in vacuo using a rotary evaporator with the flask wrapped in foil. Purify the crude product by flash column chromatography, using an amber column or a foil-wrapped glass column.

  • Final Product Handling: Collect pure fractions and store the final product with the same rigorous light-protection as the starting material.

Section 5: Analytical Methods for Quality Control

Regularly assessing the purity of iodoaniline derivatives is essential. A multi-technique approach provides a comprehensive quality profile.

Technique Information Provided Indication of Degradation
¹H & ¹³C NMR Confirms structural integrity and identifies major impurities.[15]Appearance of new, unidentifiable peaks; broadening of signals; complex aromatic region suggesting side-products like biphenyls.
HPLC Provides accurate quantitative purity (% area) and detects minor impurities.[16]Appearance of new peaks, often at different retention times than the parent compound. A time-course study will show a decrease in the main peak area.
Mass Spec. (MS) Confirms molecular weight of the parent compound and helps identify impurities.[15][17]Presence of ions corresponding to degradation products (e.g., de-iodinated aniline, dimers).
Visual Inspection Quick, qualitative assessment.Any pink, red, brown, or purple discoloration indicates the presence of elemental iodine and other degradation products.
Protocol: Stability Assessment by HPLC
  • Prepare a stock solution of the iodoaniline derivative in a suitable solvent (e.g., acetonitrile) in a volumetric flask wrapped in foil.

  • Inject an initial sample (t=0) to determine the initial purity.

  • Store the stock solution under the desired test conditions (e.g., on a benchtop exposed to ambient light vs. in a foil-wrapped flask in a dark drawer).

  • Inject aliquots at predetermined time points (e.g., 1h, 4h, 8h, 24h) and analyze the chromatograms.

  • Self-Validation: The decrease in the area of the main peak, coupled with the increase in the area of new impurity peaks, validates the compound's photosensitivity and quantifies the rate of degradation under the tested conditions.

Conclusion

Iodoaniline derivatives are indispensable reagents in chemical synthesis, but their inherent photosensitivity demands a systematic and rigorous approach to their handling. By understanding the photochemical principles of their degradation, implementing robust storage and handling protocols, and extending light-protection strategies throughout the entire experimental workflow, researchers can ensure the integrity of these valuable compounds. This diligence is fundamental to achieving reliable, reproducible, and high-quality results in the synthesis of novel molecules for drug discovery and materials science.

References

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A Technical Guide to Regioselectivity Control in the Chlorination of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise installation of chlorine atoms onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's steric, electronic, and metabolic properties. This guide provides an in-depth analysis of the strategic control of regioselectivity in the electrophilic chlorination of 2-iodo-4-(trifluoromethoxy)aniline, a complex, polysubstituted aniline of interest in drug development. We will dissect the competing electronic and steric influences of the amino, iodo, and trifluoromethoxy substituents to predict innate reactivity. Subsequently, this guide will detail two distinct, field-proven strategies to achieve either ortho- or meta-chlorination relative to the powerful amino directing group. Each strategy is supported by mechanistic rationale, detailed experimental protocols, and comparative data to provide researchers with a robust framework for achieving predictable and high-yielding transformations.

Molecular Architecture and Reactivity Analysis

Controlling the outcome of an electrophilic aromatic substitution on a polysubstituted ring requires a fundamental understanding of the directing effects of each substituent. The substrate, 2-iodo-4-(trifluoromethoxy)aniline, presents a classic challenge of competing effects.

Dissecting the Substituent Effects

The regiochemical outcome of the chlorination is dictated by the interplay of three distinct functional groups:

  • Amino Group (-NH₂): This is a powerful activating group. Through the +M (mesomeric) effect, its lone pair of electrons donates significant electron density into the benzene ring, primarily at the ortho and para positions.[1] This makes the ring highly nucleophilic and strongly directs incoming electrophiles to these positions.

  • Iodo Group (-I): Halogens present a dual nature. Inductively (-I effect), they are electron-withdrawing and thus deactivating. However, through resonance (+M effect), their lone pairs can donate electron density, directing substitution to the ortho and para positions.[1] While deactivating overall, its directing influence cannot be entirely discounted.

  • Trifluoromethoxy Group (-OCF₃): This is a potent deactivating group. The strong -I effect of the three fluorine atoms withdraws significant electron density from the ring, making it less reactive towards electrophiles.[2] It is considered a meta-directing group.[3]

Predicting the Innate Site of Electrophilic Attack

When these effects are combined, a clear hierarchy emerges. The amino group is the most powerful activating and directing group on the ring. It will preferentially direct the incoming electrophile (Cl⁺) to its ortho and para positions.

  • The position para to the -NH₂ group (C4) is blocked by the -OCF₃ group.

  • The two positions ortho to the -NH₂ group are C2 and C6.

  • The C2 position is blocked by the iodo group.

Therefore, the innate, electronically favored position for chlorination is C6 . This position is ortho to the strongly activating amino group and meta to the deactivating iodo and trifluoromethoxy groups, making it the most nucleophilic site on the ring.

Caption: Figure 1: Interplay of substituent effects on 2-iodo-4-(trifluoromethoxy)aniline.

Strategic Control of Chlorination

While the C6 position is the kinetically favored product, reaction conditions can be manipulated to override this natural propensity and achieve chlorination at other sites.

Strategy I: Leveraging the Amino Group for ortho-Chlorination (C6)

To achieve high selectivity for the electronically favored C6 position, the strategy is to use mild chlorinating agents that react under conditions where the directing effect of the amino group is maximized. N-Chlorosuccinimide (NCS) is an ideal reagent for this purpose, as it is an easy-to-handle solid that serves as a source of electrophilic chlorine (Cl⁺) for activated aromatic rings.[4][5]

The reaction proceeds via the classic electrophilic aromatic substitution mechanism. The electron-rich aniline attacks the electrophilic chlorine atom of NCS, forming a resonance-stabilized carbocation intermediate (the sigma complex).[6] Subsequent deprotonation restores aromaticity, yielding the C6-chlorinated product. To further enhance ortho-selectivity and ensure mono-substitution, organocatalytic methods have proven highly effective.[7] For instance, the use of secondary amine catalysts like diisopropylamine with sulfuryl chloride has been shown to provide excellent yields of ortho-chloroanilines.[8][9] These catalysts are believed to form an anionic trichloride species that favors substitution at the less sterically hindered ortho position.[8]

Method Chlorine Source Catalyst/Additive Solvent Typical Temp. Key Advantage Reference
StandardN-Chlorosuccinimide (NCS)NoneAcetonitrile / DCMRoom TempSimplicity, mild conditions[10]
OrganocatalyticSulfuryl ChlorideDiisopropylamineTolueneRoom TempHigh ortho-selectivity[8][9]
OrganocatalyticN-Chlorosuccinimide (NCS)Secondary Ammonium SaltDichloroethaneRoom TempHigh ortho-selectivity, recyclable catalyst[11]

Table 1: Comparison of Methodologies for ortho-Selective Chlorination of Anilines.

Strategy II: Inverting the Directing Effect for meta-Chlorination (C3/C5)

To override the powerful ortho, para-directing influence of the amino group, its electronic nature must be fundamentally altered. This can be achieved by conducting the reaction in a strong acid, such as concentrated sulfuric acid.[12] In this environment, the basic amino group is protonated to form an anilinium ion (-NH₃⁺).

The anilinium group is strongly electron-withdrawing due to its positive charge and therefore acts as a powerful deactivating, meta-directing group.[3] This completely inverts the innate reactivity of the substrate. The C6 position, once the most activated, becomes deactivated. The positions meta to the newly formed -NH₃⁺ group (C3 and C5) are now the least deactivated and thus the most favorable sites for electrophilic attack. Given the steric bulk of the adjacent iodo group at C2, substitution at C5 is generally favored over C3. This method provides a robust pathway to otherwise inaccessible aniline isomers.

G Figure 2: Workflow for meta-Chlorination sub Substrate 2-iodo-4-(trifluoromethoxy)aniline acid Add conc. H₂SO₄ (Protonation) sub->acid ion Anilinium Ion Intermediate (-NH₃⁺ form) acid->ion cool Cool to 0-5 °C ion->cool reagent Slowly add Chlorinating Agent (e.g., Cl₂ gas) cool->reagent react Electrophilic Attack at meta-position (C5) reagent->react quench Quench on Ice & Neutralize react->quench product Product 5-Chloro-2-iodo-4- (trifluoromethoxy)aniline quench->product

Caption: Figure 2: Experimental workflow for achieving meta-chlorination via the anilinium ion strategy.

Experimental Protocols

The following protocols are provided as robust starting points for achieving regioselective chlorination. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for ortho-Selective Chlorination (C6) using N-Chlorosuccinimide

This protocol is designed for simplicity and high selectivity towards the electronically favored C6 isomer.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-iodo-4-(trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the substrate in anhydrous acetonitrile (10 mL). Stir until fully dissolved.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 mmol, 1.05 equiv) to the solution in a single portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-iodo-4-(trifluoromethoxy)aniline.

Protocol for meta-Selective Chlorination (C5) via the Anilinium Salt Pathway

This protocol leverages strong acid to invert the normal regioselectivity.[12]

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and gas inlet, add concentrated sulfuric acid (98%, 5 mL).

  • Substrate Addition: Cool the sulfuric acid to 0 °C in an ice bath. Slowly and carefully add 2-iodo-4-(trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv) while maintaining the internal temperature below 10 °C. Stir until a homogeneous solution is formed.

  • Chlorination: While maintaining the temperature between 0-5 °C, bubble chlorine gas (Cl₂) slowly through the solution or add an alternative chlorinating agent (e.g., trichloroisocyanuric acid in portions) over 30 minutes.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by quenching a small aliquot in water, neutralizing, extracting, and analyzing by GC-MS.

  • Workup: Very carefully pour the cold reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralization & Extraction: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until pH > 8, ensuring the temperature is kept low with an ice bath. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to isolate the desired 5-chloro-2-iodo-4-(trifluoromethoxy)aniline.

Conclusion and Future Outlook

The regioselective chlorination of 2-iodo-4-(trifluoromethoxy)aniline is a controllable process governed by a nuanced understanding of electronic effects and the rational choice of reaction conditions. For direct, ortho-chlorination at the most nucleophilic C6 position, mild electrophilic reagents like NCS under neutral conditions are highly effective. Conversely, to achieve a synthetic inversion of reactivity and target the meta-positions (C3/C5), protonation of the aniline in strong acid to form a meta-directing anilinium ion is a powerful and reliable strategy. These orthogonal approaches provide medicinal chemists with the critical tools needed to synthesize specific, desired isomers for downstream applications in drug discovery and development. Future work may explore modern, transition-metal-catalyzed C-H activation methods to access even more diverse substitution patterns, further expanding the synthetic toolkit for this valuable scaffold.

References

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A Comprehensive Guide to Method Validation and Comparative Analysis in Drug Development: Principles and Practices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development, data is the currency of progress. The integrity of this data, from early discovery to post-market surveillance, underpins every decision, every regulatory submission, and ultimately, the safety and efficacy of new medicines. This guide serves as a technical deep-dive into two foundational pillars of data integrity: analytical method validation and comparative analysis. It is designed for the hands-on scientist and researcher, providing not just the procedural "how," but the scientific "why."

This document moves beyond a simple recitation of regulatory guidelines. Instead, it offers a framework for critical thinking in the design, execution, and interpretation of these crucial studies. By embracing the principles outlined herein, researchers and drug development professionals can ensure the generation of robust, reproducible, and defensible data, thereby accelerating the path of novel therapeutics to patients in need.

Section 1: The Cornerstone of Reliable Data: A Deep Dive into Method Validation

1.1. The "Why" Beyond the "How": The Fundamental Importance of Validation

1.2. A Taxonomy of Validation Parameters

A comprehensive method validation evaluates several key performance characteristics to confirm that the method will consistently produce trustworthy results.[5] The core parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include:

  • Specificity and Selectivity : Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] A lack of specificity can sometimes be compensated for by employing a combination of two or more analytical procedures.[7]

  • Accuracy and Precision :

    • Accuracy is the closeness of test results to the true value.[5][6][8] It is typically evaluated using recovery studies by spiking a sample matrix with a known quantity of the analyte.[7]

    • Precision expresses the degree of agreement among multiple measurements of the same homogeneous sample.[5] It is considered at three levels:

      • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.[2]

      • Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[9]

      • Reproducibility : Assesses the precision between different laboratories.

  • Linearity and Range :

    • Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][10]

    • Range is the interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) :

    • LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][11]

    • LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][11] The signal-to-noise ratio is typically used to determine the LOD (3:1) and LOQ (10:1).[11]

  • Robustness : Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][8]

1.3. The Validation Master Plan (VMP)

A Validation Master Plan is a high-level document that outlines the principles and procedures for the validation of analytical methods within a facility. It serves as a roadmap for all validation activities, ensuring a consistent and compliant approach. A comprehensive VMP typically includes:

  • The scope of validation activities.

  • Roles and responsibilities of personnel.

  • A description of the analytical methods to be validated.

  • The validation parameters to be evaluated for each method.

  • The acceptance criteria for each validation parameter.

  • Procedures for documentation, reporting, and change control.

1.4. Phase-Appropriate Validation

The extent of method validation is not a one-size-fits-all endeavor. It should be tailored to the stage of drug development.

  • Pre-clinical/Phase I : At this early stage, the focus is on demonstrating that the method is scientifically sound and fit for its purpose. This typically involves an assessment of specificity, accuracy, precision, and linearity.

  • Phase II : As a drug candidate progresses, the validation requirements become more stringent. In addition to the parameters evaluated in Phase I, studies to determine the LOD, LOQ, and range are typically conducted.

  • Phase III and Commercialization : For pivotal clinical trials and commercial manufacturing, a full validation in accordance with ICH Q2(R1) guidelines is required.[10][12] This includes a comprehensive evaluation of all validation parameters, including robustness. Analytical test method validations must be completed prior to the submission of a New Drug Application (NDA) and before the characterization and release of materials for Phase III clinical studies.[7]

Section 2: The Art of Comparison: Designing and Executing Comparative Studies

2.1. The Null Hypothesis and Statistical Significance

At the heart of any comparative study lies the concept of the null hypothesis (H0), which posits that there is no significant difference between the groups being compared. The goal of the study is to gather evidence to either reject or fail to reject the null hypothesis. Statistical significance, typically represented by a p-value, is the probability of observing the obtained results, or more extreme results, if the null hypothesis were true. A small p-value (typically < 0.05) indicates that the observed difference is unlikely to be due to chance alone, leading to the rejection of the null hypothesis in favor of the alternative hypothesis (Ha), which states that there is a difference.

2.2. Types of Comparative Studies in Drug Development

  • Bioequivalence and Bioavailability Studies : These studies are crucial for the development of generic drugs. They compare the rate and extent of absorption of a test drug product to that of a reference product to demonstrate that they are therapeutically equivalent.

  • Forced Degradation Studies : These studies are essential for developing and validating stability-indicating methods.[13] They involve subjecting the drug substance or drug product to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and light to identify potential degradation products and pathways.[14][15][16] The goal is typically to achieve 5-20% degradation of the active ingredient.[15]

  • Stability-Indicating Method Comparisons : A stability-indicating assay is a validated quantitative analytical procedure that can detect changes in the pertinent properties of the drug substance and drug product over time.[17] These methods must be able to separate, detect, and quantify degradation products.[18]

  • Head-to-Head Efficacy/Potency Assays : These studies directly compare the biological activity or therapeutic effect of two or more drug candidates or formulations.

2.3. Experimental Design for Robust Comparison

  • Power Analysis and Sample Size Determination : Power analysis is a statistical tool used to determine the minimum sample size required to detect a statistically significant difference between groups, given a certain level of confidence.

  • Randomization and Blinding : Randomization helps to minimize bias by ensuring that each subject has an equal chance of being assigned to any of the treatment groups. Blinding, where either the subjects (single-blind) or both the subjects and the investigators (double-blind) are unaware of the treatment assignments, helps to prevent conscious or subconscious bias in the assessment of outcomes.

  • Selection of Appropriate Controls and Reference Standards : The choice of controls and reference standards is critical for the validity of a comparative study. Controls can be negative (e.g., a placebo) or positive (e.g., a known active drug). Reference standards should be well-characterized materials with documented purity.[1]

Section 3: Practical Workflows and Methodologies

3.1. Workflow Example 1: Validation of a High-Performance Liquid Chromatography (HPLC) Method for a Novel API

This workflow outlines the validation of an HPLC method for the quantification of a novel Active Pharmaceutical Ingredient (API).

Experimental Protocol:

  • System Suitability : Before each validation run, inject a standard solution six times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%.[19] Other system suitability parameters to consider include resolution, tailing factor, and theoretical plates.[20]

  • Specificity : Inject the API, a placebo mixture, and the API spiked into the placebo mixture. The method is specific if the API peak is well-resolved from any other peaks and there is no interference at the retention time of the API in the placebo chromatogram.

  • Linearity : Prepare a series of at least five standard solutions of the API at different concentrations, typically ranging from 50% to 150% of the target concentration. Plot the peak area against the concentration and perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy : Prepare triplicate samples at three different concentrations (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo with known amounts of the API. The accuracy is expressed as the percentage recovery of the known amount of API. Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision :

    • Repeatability : Analyze six independent samples of the API at 100% of the target concentration. The %RSD of the results should be ≤ 2.0%.

    • Intermediate Precision : Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The %RSD between the two sets of results should be ≤ 3.0%.

  • LOD & LOQ : Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting a series of dilute solutions of the API.

  • Robustness : Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).[21] The method is robust if the results remain within the acceptance criteria.

Data Presentation:

Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability %RSD of Peak Area and Retention Time ≤ 2.0%
Specificity No interference at the retention time of the analyte
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% Recovery
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) %RSD ≤ 3.0%
Robustness System suitability parameters met

Visualization:

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting Protocol Develop Validation Protocol SST_Prep Prepare System Suitability Solution Protocol->SST_Prep Standards Prepare Standards & Samples SST_Prep->Standards SST Perform System Suitability Test Standards->SST Specificity Specificity SST->Specificity Pass Data_Analysis Analyze Data vs. Acceptance Criteria SST->Data_Analysis Fail Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for HPLC Method Validation.

3.2. Workflow Example 2: A Comparative Study of In Vitro Dissolution Profiles for Generic vs. Innovator Drug Products

This workflow details a comparative dissolution study to establish similarity between a generic and an innovator drug product.

Experimental Protocol:

  • Apparatus and Media : Use the dissolution apparatus and media specified in the United States Pharmacopeia (USP) monograph for the drug product.

  • Sample Size : Test at least 12 units of both the generic and innovator products.[22]

  • Sampling Time Points : Collect samples at appropriate time intervals to adequately characterize the dissolution profile. For immediate-release products, typical time points are 15, 30, 45, and 60 minutes.[22]

  • Analysis : Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis : Calculate the mean percentage of drug dissolved at each time point for both products. Compare the dissolution profiles using the similarity factor, f2.

The Similarity Factor (f2):

The f2 factor is a model-independent mathematical approach used to compare dissolution profiles.[22] The formula for f2 is:

f2 = 50 * log{[1 + (1/n) * Σ(Rt - Tt)²]⁻⁰.⁵ * 100}

Where:

  • n is the number of time points

  • Rt is the mean percent dissolved of the reference product at time t

  • Tt is the mean percent dissolved of the test product at time t

An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.[22][23]

Data Presentation:

Table 2: Comparative Dissolution Data and f2 Calculation

Time (min)Mean % Dissolved (Innovator)Mean % Dissolved (Generic)(Rt - Tt)²
1545489
3075729
45928816
6098959
Sum 43
f2 Value 68

Visualization:

Dissolution_Comparison_Workflow cluster_setup Experimental Setup cluster_testing Dissolution Testing cluster_data_analysis Data Analysis Select_Method Select USP Dissolution Method Prep_Samples Prepare Test & Reference Samples (n≥12) Select_Method->Prep_Samples Run_Dissolution Perform Dissolution Run Prep_Samples->Run_Dissolution Collect_Samples Collect Samples at Pre-defined Time Points Run_Dissolution->Collect_Samples Analyze_Samples Analyze Samples via Validated Method Collect_Samples->Analyze_Samples Calculate_Mean Calculate Mean % Dissolved Analyze_Samples->Calculate_Mean Calculate_f2 Calculate f2 Similarity Factor Calculate_Mean->Calculate_f2 Compare_f2 Compare f2 to Acceptance Criterion (50-100) Calculate_f2->Compare_f2

Sources

Technical Guide: 13C NMR Chemical Shifts of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and 13C NMR spectral analysis of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline .

This guide is structured for application scientists and medicinal chemists requiring precise spectral prediction and assignment strategies for polysubstituted anilines involving heavy atoms (Iodine) and fluorinated motifs (OCF3).

Executive Summary & Structural Context

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a high-value intermediate in the synthesis of agrochemicals and pharmaceutical candidates. Its structure combines three distinct electronic and steric modulators:

  • Trifluoromethoxy group (-OCF

    
    ):  A lipophilic, metabolically stable bioisostere of the methoxy group.
    
  • Mixed Halogenation (Cl, I): The presence of both chlorine and iodine at the ortho positions relative to the amine allows for orthogonal cross-coupling strategies (e.g., selective Suzuki or Sonogashira coupling at the C-I bond).

  • Aniline Core: The electron-rich nitrogen dominates the shielding patterns of the aromatic ring.

Accurate assignment of the 13C NMR spectrum requires accounting for two critical phenomena: the Heavy Atom Effect (induced by Iodine) and Heteronuclear Spin-Spin Coupling (induced by Fluorine).

Predicted 13C NMR Data & Assignment

Due to the specific polysubstitution pattern, the chemical shifts are governed by non-additive electronic effects. The following data represents the authoritative predicted shifts based on Substituent Chemical Shift (SCS) theory and empirical data from analogous 2,6-disubstituted anilines.

Table 1: 13C NMR Chemical Shift Assignments (100 MHz, CDCl )
Carbon PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C-1 C

-NH

145.5

1.5
Singlet-Deshielded by NH

(+18 ppm); balanced by ortho I/Cl effects.
C-2 C

-Cl
118.0

1.0
Singlet-Deshielded by Cl; typical range for ortho-chloro anilines.
C-3 CH122.5

1.0
Singlet (broad)~1-2 HzMeta to I; Ortho to Cl. Minor coupling to F possible.
C-4 C

-OCF

142.0

1.5
Singlet/Broad~1-2 HzIpso to Oxygen. Broad due to long-range coupling.
C-5 CH130.5

1.0
Singlet (broad)~1-2 HzOrtho to I (deshielding effect on ortho H-bearing C).
C-6 C

-I
86.0

2.0
Singlet-Heavy Atom Effect: Iodine causes strong shielding (upfield shift).
C-7 -OCF

120.5

0.5
Quartet~257 Hz Characteristic trifluoromethoxy signal.
Structural Numbering Reference
  • 1: C attached to NH

    
    [1]
    
  • 2: C attached to Cl

  • 3: C-H (between Cl and OCF

    
    )
    
  • 4: C attached to OCF

    
    
    
  • 5: C-H (between OCF

    
     and I)
    
  • 6: C attached to I

Technical Deep Dive: Spectral Anomalies

The Heavy Atom Effect (Iodine)

The most distinct feature of this spectrum is the resonance of C-6 (attached to Iodine). Unlike Chlorine (C-2, ~118 ppm) which deshields the attached carbon, Iodine exerts a "Heavy Atom Effect."

  • Mechanism: Spin-orbit coupling from the large electron cloud of Iodine mixes excited states into the ground state, shielding the nucleus.

  • Result: The C-I signal appears significantly upfield, often between 80–90 ppm , which can be confusingly close to solvent peaks (e.g., CDCl

    
     at 77.16 ppm) or aliphatic carbons. Do not mistake this for an impurity. 
    
Fluorine Coupling (-OCF )

The trifluoromethoxy group introduces splitting patterns that validate the structure:

  • Direct Coupling (

    
    ):  The OCF
    
    
    
    carbon itself appears as a distinct quartet at ~120 ppm with a large coupling constant (
    
    
    Hz).
  • Long-Range Coupling (

    
    ):  The aromatic carbons ortho to the OCF
    
    
    
    group (C-3 and C-5) may show broadening or very small quartets, though this is often unresolved in standard broadband-decoupled spectra.

Experimental Workflow & Visualization

To ensure high-fidelity data acquisition, follow this specific workflow. The presence of quaternary carbons (C-1, C-2, C-4, C-6) requires optimized relaxation delays.

NMR_Workflow Sample Sample Prep (50mg in 0.6mL CDCl3) Param Parameter Setup (D1 = 3-5s) Sample->Param Dissolve & Filter Acq Acquisition (NS > 1024) Param->Acq Optimize Relaxation Process Processing (LB = 1.0 Hz) Acq->Process Fourier Transform Analysis Analysis (Check C-I @ 86ppm) Process->Analysis Peak Picking

Figure 1: Optimized 13C NMR acquisition workflow for halogenated anilines.

Acquisition Protocol
  • Solvent: CDCl

    
     is preferred. If solubility is poor, DMSO-
    
    
    
    may be used, but will shift the NH
    
    
    -bearing carbon (C-1) slightly downfield.
  • Relaxation Delay (D1): Set D1 to 3–5 seconds . The quaternary carbons (C-2, C-4, C-6) have long T1 relaxation times. Insufficient delay will suppress these signals, making the C-I peak (already upfield) difficult to detect.

  • Scans (NS): Minimum 1024 scans are recommended to resolve the quartet splitting of the OCF

    
     carbon and the low-intensity quaternary carbons.
    

Structural Validation Logic

Use the following decision tree to confirm the identity of the molecule based on the spectral data.

Validation_Logic Start Start Spectral Analysis Check_Q Is there a Quartet @ ~120 ppm (J~255Hz)? Start->Check_Q Result_OCF3 OCF3 Confirmed Check_Q->Result_OCF3 Yes Fail Impure / Incorrect Structure Check_Q->Fail No Check_I Is there a Singlet @ ~80-90 ppm? Result_I C-I Bond Confirmed (Heavy Atom Effect) Check_I->Result_I Yes Check_I->Fail No Check_Cl Is there a Singlet @ ~118 ppm? Result_Cl C-Cl Bond Confirmed Check_Cl->Result_Cl Yes Check_Cl->Fail No Result_OCF3->Check_I Result_I->Check_Cl

Figure 2: Logic gate for structural confirmation using 13C NMR markers.

References

  • National Institutes of Health (NIH) - PubMed. Structure and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Retrieved from [Link]

  • Reich, H. J. University of Wisconsin-Madison - 13C NMR Chemical Shifts. (General reference for heavy atom effects). Retrieved from [Link]

  • Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines. (Data on OCF3/CF3 coupling constants). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline. The unique combination of a halogenated aniline core with a trifluoromethoxy substituent presents a fascinating case study in fragmentation chemistry. This document will delve into the core principles of its fragmentation, propose likely fragmentation pathways, and offer a foundational experimental protocol for its analysis.

The molecular structure of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline offers several potential sites for fragmentation. The presence of two different halogens (chlorine and iodine), an aniline moiety, and a trifluoromethoxy group suggests a complex and informative mass spectrum. Understanding these fragmentation pathways is crucial for the structural elucidation of novel compounds and for metabolic studies.

Predicted Fragmentation Pathways

Under electron ionization (EI), the analyte molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which is a radical cation.[1] This high-energy species then undergoes a series of fragmentation events to produce smaller, more stable ions. The fragmentation of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is anticipated to be driven by the relative bond strengths and the stability of the resulting fragments. Aromatic systems, like the benzene ring in this molecule, are generally stable, often resulting in a prominent molecular ion peak.[2][3]

The primary fragmentation pathways are predicted to involve the cleavage of the carbon-halogen bonds and fragmentation of the trifluoromethoxy group.

Initial Fragmentation Events: Halogen Loss

The carbon-halogen bond strength decreases down the group (C-Cl > C-I). Consequently, the weaker carbon-iodine bond is expected to be the most labile, making the loss of an iodine radical (•I) a highly probable initial fragmentation step. The loss of a chlorine radical (•Cl) is also a possible, though likely less favorable, primary fragmentation event.[4]

  • Loss of Iodine: M⁺˙ → [M-I]⁺ + •I

  • Loss of Chlorine: M⁺˙ → [M-Cl]⁺ + •Cl

Fragmentation of the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF₃) can undergo fragmentation through several pathways. A common fragmentation for trifluoromethylated compounds is the loss of the trifluoromethyl radical (•CF₃).[5] Another possibility is the rearrangement and loss of difluorocarbene (:CF₂).[6]

  • Loss of Trifluoromethyl Radical: M⁺˙ → [M-CF₃]⁺ + •CF₃

  • Loss of Difluorocarbene: M⁺˙ → [M-CF₂]⁺˙ + :CF₂

Secondary and Sequential Fragmentation

The initial fragment ions will likely undergo further fragmentation, leading to a cascade of product ions. For instance, the [M-I]⁺ ion could subsequently lose a chlorine atom or a fragment from the trifluoromethoxy group.

  • [M-I]⁺ → [M-I-Cl]⁺ + •Cl

  • [M-I]⁺ → [M-I-CO]⁺ + •H + •F (example of further fragmentation)

The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a fingerprint for 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures for 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline (Molecular Weight: 354.44 g/mol ).

m/z (predicted) Proposed Ion Structure Notes
353/355[C₇H₄ClFINO]⁺˙Molecular ion (M⁺˙). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in two peaks separated by 2 m/z units.
226/228[C₇H₄ClNO]⁺Loss of an iodine radical (•I). This is expected to be a major fragment ion.
318/320[C₇H₄FINO]⁺Loss of a chlorine radical (•Cl).
284/286[C₆H₄ClFIN]⁺Loss of the trifluoromethyl radical (•CF₃).
99[C₆H₄N]⁺A fragment resulting from multiple losses of halogens and the trifluoromethoxy group.

Visualization of Fragmentation Pathways

The logical flow of the fragmentation cascade can be visualized to better understand the relationships between the precursor and product ions.

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z 353/355 M_minus_I [M-I]⁺ m/z 226/228 M->M_minus_I - •I M_minus_Cl [M-Cl]⁺ m/z 318/320 M->M_minus_Cl - •Cl M_minus_CF3 [M-CF₃]⁺ m/z 284/286 M->M_minus_CF3 - •CF₃ M_minus_I_minus_Cl [M-I-Cl]⁺ m/z 191 M_minus_I->M_minus_I_minus_Cl - •Cl

Caption: Predicted major fragmentation pathways of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline under electron ionization.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a general procedure for acquiring the mass spectrum of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).
  • Ensure the sample is fully dissolved and free of particulate matter.

2. GC-MS Instrument Parameters:

  • Injection: 1 µL of the sample solution will be injected into the GC.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • GC Oven Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).[7]
  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[8]
  • Ion Source Temperature: 230 °C.
  • Mass Range: Scan from m/z 50 to 400.
  • Scan Speed: 2 scans/second.

4. Data Analysis:

  • The acquired total ion chromatogram (TIC) will be analyzed to identify the peak corresponding to 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.
  • The mass spectrum of this peak will be extracted and analyzed.
  • Identify the molecular ion peak and major fragment ions.
  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The mass spectrometry fragmentation of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is predicted to be a rich and complex process, offering significant structural information. The primary fragmentation events are anticipated to be the loss of the iodine and chlorine atoms, and fragmentation of the trifluoromethoxy group. By understanding these fundamental pathways, researchers can confidently identify this compound and its derivatives in complex mixtures, aiding in the advancement of drug discovery and development. The experimental protocol provided serves as a starting point for the practical analysis of this molecule, with the understanding that instrument-specific optimization may be required.

References

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • BenchChem. (2025).
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. Electron ionization mass spectrum of suspected chloro-iodo-2-aminoindan.
  • Research and Reviews. (2024).
  • Chemistry LibreTexts. (2021). 1.7.
  • eGyanKosh.
  • CHAPTER 2 Fragmentation and Interpret
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • AZoM. (2024).
  • Interpret
  • Scribd.
  • BenchChem. (2025).
  • Refubium - Freie Universität Berlin.

Sources

HPLC retention time of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the HPLC characterization of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline .

Given the specialized nature of this poly-halogenated intermediate—likely a scaffold for high-value agrochemicals (e.g., phenylpyrazole insecticides) or kinase inhibitors—standard pharmacopeial monographs do not exist. Therefore, this guide synthesizes physicochemical first principles with field-proven method development strategies to establish a robust analytical protocol.

Technical Profile & Physicochemical Grounding

Before establishing chromatographic conditions, we must profile the analyte to predict its behavior on the stationary phase.

Analyte Characterization
  • Compound: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

  • Core Structure: Aniline ring substituted with three electron-withdrawing groups (EWGs): Chloro (-Cl), Iodo (-I), and Trifluoromethoxy (-OCF

    
    ).
    
  • Predicted LogP (Octanol-Water Partition): 4.2 – 4.8 .

    • Reasoning: The base aniline (LogP ~0.9) is drastically modulated by the lipophilic -OCF

      
       (+1.04 
      
      
      
      ), -I (+1.12
      
      
      ), and -Cl (+0.71
      
      
      ) substituents. This molecule is highly hydrophobic .
  • Predicted pKa: < 2.0 .

    • Reasoning: The ortho-chloro and ortho-iodo substituents create steric inhibition of resonance, while the para-OCF

      
       exerts a strong inductive electron-withdrawing effect. The amine functionality is extremely weakly basic and will remain neutral (unprotonated) across the standard HPLC pH range (2.0 – 8.0).
      

Part 1: Primary HPLC Method (Reverse Phase)

Objective: Quantitation and purity assessment. Challenge: The high lipophilicity requires a strong solvent strength to elute the compound within a reasonable runtime, while the aryl iodide moiety introduces photolability concerns.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) End-capped, 150 mm x 4.6 mm, 3.5 µm or 5 µm. (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18)The high carbon load is necessary for retention, but end-capping reduces peak tailing caused by interaction with the aniline amine.
Mobile Phase A Water + 0.1% Phosphoric Acid (H

PO

)
Acidic pH (~2.2) suppresses silanol ionization on the column, sharpening the peak shape for basic anilines.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for highly hydrophobic halogenated compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.
Detection UV @ 254 nm (Primary) & 280 nm (Secondary)The aromatic ring provides strong absorbance at 254 nm. The iodine atom can induce bathochromic shifts; 280 nm is a useful confirmation wavelength.
Injection Vol 5 - 10 µLKeep volume low to prevent solvent effects (sample must be dissolved in high % organic).
Gradient Profile (Standardized)

Due to the high LogP, an isocratic hold at low organic % will result in excessive retention. A steep gradient is required.

Time (min)% Mobile Phase B (ACN)Event
0.050%Initial Hold (Focusing)
2.050%Isocratic Hold
12.090%Linear Ramp (Elution of Analyte)
15.090%Column Wash (Remove dimers/late eluters)
15.150%Re-equilibration
20.050%End of Run

Predicted Retention Time: Under these specific conditions, 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is expected to elute between 9.5 and 11.0 minutes .

  • Note: It will elute after 2-chloro-4-(trifluoromethoxy)aniline and before any potential dimers formed during synthesis.

Part 2: Critical Experimental Protocols

1. Sample Preparation (The Solubility Trap)

This compound is practically insoluble in water. Direct dissolution in the mobile phase A will cause precipitation and blocked capillaries.

  • Diluent: 100% Acetonitrile or Methanol.

  • Protocol: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 minutes. Dilute this stock 1:10 with the starting mobile phase (50:50 Water:ACN) immediately prior to injection to match the initial gradient conditions.

2. Photostability Management (Crucial)

Warning: Aryl iodides are susceptible to homolytic cleavage of the C-I bond upon exposure to UV/VIS light, leading to the formation of the des-iodo impurity (2-Chloro-4-(trifluoromethoxy)aniline).

  • Requirement: Use Amber Glass vials for all solutions.

  • Process Control: Limit benchtop exposure. Autosamplers should be darkened/covered.

3. System Suitability Criteria

To ensure the method is valid for regulatory or research use, the following criteria must be met:

  • Tailing Factor (

    
    ):  NMT 1.5 (Anilines are prone to tailing; strict control is needed).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the des-iodo impurity (which will elute earlier).
    
  • RSD (Area): < 2.0% for n=5 injections.

Part 3: Visualization of Method Logic

Figure 1: Method Development Decision Matrix

This logic flow illustrates the scientific decision-making process for selecting the stationary phase and mobile phase based on the analyte's halogenated aniline structure.

MethodDevelopment Start Analyte: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline CheckLogP Check Hydrophobicity (LogP ~4.5) Start->CheckLogP CheckpKa Check Basicity (pKa < 2.0) Start->CheckpKa ColumnChoice Select Column: C18 (High Carbon Load) CheckLogP->ColumnChoice High Retention Req. MobilePhase Select Mobile Phase: Acidic (pH 2-3) + High ACN CheckpKa->MobilePhase Suppress Silanols RiskAssessment Risk: Photolability (C-I bond) ColumnChoice->RiskAssessment MobilePhase->RiskAssessment Control Control: Amber Glassware Minimial Light Exposure RiskAssessment->Control Result Optimized Method: Gradient 50-90% ACN RT ~10 min Control->Result

Caption: Decision matrix for optimizing HPLC conditions for poly-halogenated anilines, prioritizing hydrophobicity management and photostability.

Figure 2: Impurity Separation Workflow

Visualizing the expected elution order relative to common synthesis impurities.

ElutionOrder Injection Injection (t=0) Impurity1 Des-iodo Impurity (Early Eluter) Low Hydrophobicity Injection->Impurity1 Weak Retention Target Target Analyte (2-Cl-6-I-4-OCF3) RT ~10.5 min Impurity1->Target Resolution > 2.0 Impurity2 Dimer/Coupled Byproducts (Late Eluter) Very High LogP Target->Impurity2 Strong Retention

Caption: Expected relative retention order. The target analyte elutes after the des-iodo degradation product but before coupled dimers.

References

  • CIPAC Handbook. Triflumuron: HPLC Method for 4-(trifluoromethoxy)aniline determination. Collaborative International Pesticides Analytical Council. (Method grounding for trifluoromethoxy anilines).

  • PubChem. 2-Iodo-4-(trifluoromethoxy)aniline (Compound Summary).[1] National Library of Medicine. (Physicochemical property verification).

  • Sigma-Aldrich. 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline Product Specification. (Structural analog reference for solubility and handling).

  • BenchChem. Comparative Purity Analysis of Halogenated Anilines: HPLC vs GC-MS. (Methodology for poly-halogenated aniline separation).

Sources

Spectral Fingerprinting of Fluorinated Motifs and Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the trifluoromethoxy group (-OCF


) and the primary amino group (-NH

) represent two ends of the polarity spectrum. The -OCF

group is a lipophilic, metabolically stable "super-halogen" often used to modulate pKa and bioavailability, while the -NH

group is a classic polar handle for solubility and target engagement.

Distinguishing these groups via Infrared (IR) spectroscopy requires moving beyond simple peak-picking. The -OCF


 group presents a "phantom" signature—a dense cluster of bands often obscured by the fingerprint region—while the -NH

group acts as a dynamic reporter, shifting significantly based on solvent and physical state. This guide provides a rigorous, mechanistic framework for identifying and validating these motifs.

Part 1: The Trifluoromethoxy (-OCF ) Motif

The "Phantom" Cluster

Unlike the carbonyl group, which offers a single, undeniable flag at ~1700 cm⁻¹, the -OCF


 group does not possess one isolated diagnostic band. Instead, it relies on a composite signature  derived from the coupling of C-F stretching and C-O stretching vibrations.
1. Mechanistic Origin

The -OCF


 group is electronically unique. The oxygen atom donates electron density via resonance (in aromatics), while the -CF

moiety is powerfully electron-withdrawing by induction. This push-pull creates a stiff "super-ester" linkage.
  • Asymmetric C-F Stretch (

    
    ):  The most intense band, arising from the degenerate stretching of the three fluorine atoms against the carbon.
    
  • Symmetric C-F Stretch (

    
    ):  A weaker, lower-frequency vibration.
    
  • C-O-C Aryl Ether Stretch: In aromatic -OCF

    
     compounds, the C-O bond has partial double-bond character, shifting it to higher wavenumbers compared to aliphatic ethers.
    
2. Diagnostic Bands (Aromatic -OCF

)

For drug candidates (typically aromatic), look for a triad of bands in the 1100–1350 cm⁻¹ window.

Vibration ModeWavenumber (cm⁻¹)IntensityDescriptor
C-F Asymmetric Stretch 1250 – 1310 Very StrongBroad, often splits into multiple peaks due to rotational conformers.
C-O Aryl Stretch 1150 – 1250 StrongOften buried under the C-F envelope. Look for a "shoulder" or broadening on the lower energy side.[1][2]
C-F Symmetric Stretch 1100 – 1200 MediumSharper than the asymmetric band.

Critical Insight: The -OCF


 signature is best identified by exclusion . If you see a massive, broad absorption between 1150–1300 cm⁻¹ but lack the C=O (1700 cm⁻¹) or S=O (1350/1150 cm⁻¹) bands, you likely have a perfluorinated ether.

Part 2: The Amino (-NH ) Group

The Dynamic Reporter

The primary amine is a mechanical oscillator sensitive to its environment. Its signature is defined by the N-H Stretching Doublet and the Scissoring Deformation .

1. The Stretching Region (3300–3500 cm⁻¹)

Primary amines exhibit two bands derived from the coupled oscillation of the two N-H bonds.

  • Asymmetric Stretch (

    
    ):  Higher energy. Both hydrogens move in opposite phases.
    
  • Symmetric Stretch (

    
    ):  Lower energy. Both hydrogens move in phase.
    

The Bellamy-Williams Validation Rule: In dilute solution (non-hydrogen bonded), the relationship between these two bands is empirically linear. This is a powerful check for data integrity.



If your experimental data deviates significantly from this ratio, suspect hydrogen bonding or a secondary amine contaminant.
2. The Bending Region (1580–1650 cm⁻¹)

The N-H Scissoring (


)  vibration appears here.
  • The Trap: This band (1590–1650 cm⁻¹) often overlaps with the aromatic ring breathing modes (C=C) and can be mistaken for a carbonyl C=O stretch.

  • Differentiation: The amine scissoring band is usually broader and less intense than a carbonyl.

3. Diagnostic Bands (Primary Aromatic Amine)
Vibration ModeWavenumber (cm⁻¹)IntensityNotes
N-H Asym. Stretch 3400 – 3500 MediumShifts to ~3300 cm⁻¹ if H-bonded (solid state).
N-H Sym. Stretch 3300 – 3400 MediumThe "doublet" partner.
N-H Scissoring 1590 – 1650 Med-StrongWarning: Overlaps with aromatic C=C.
C-N Stretch (Aryl) 1250 – 1340 StrongHigher than aliphatic due to resonance.
N-H Wag 650 – 900 Broad"Dirty" region; often unreliable for ID.

Part 3: Differential Diagnosis & Logic Flow

When both groups are present, or when distinguishing between similar motifs, use the following logic flow.

Visualization: Spectral Triage Workflow

The following diagram outlines the decision process for identifying these groups in a complex spectrum.

SpectralTriage cluster_overlap The Overlap Zone (1200-1300) Start Unknown Spectrum Analysis CheckHigh Check 3300-3500 cm⁻¹ Start->CheckHigh CheckFingerprint Check 1100-1350 cm⁻¹ Start->CheckFingerprint Doublet Distinct Doublet? CheckHigh->Doublet NH2_Confirm Primary Amine (-NH₂) (Confirm with Scissoring @ ~1600) Doublet->NH2_Confirm Yes OH_Check Broad Singlet? Doublet->OH_Check No MassiveBand Intense, Broad Multi-peak? CheckFingerprint->MassiveBand OCF3_Likely -OCF₃ Candidate (Check absence of C=O) MassiveBand->OCF3_Likely Yes CF3_Check -CF₃ vs -OCF₃ Distinction OCF3_Likely->CF3_Check Refine C-N Stretch (Amine) C-N Stretch (Amine)

Caption: Logic flow for distinguishing Primary Amines and Trifluoromethoxy groups, highlighting the critical overlap region in the fingerprint zone.

Part 4: Experimental Protocols

To ensure data integrity, sample preparation is paramount. The -NH


 group is notorious for shifting due to hydrogen bonding in the solid state (KBr pellet or neat ATR).
Protocol: Solution-Phase Validation (The "Free" Amine Method)

To apply the Bellamy-Williams rule and avoid H-bonding confusion, spectra should be acquired in a non-polar solvent.

  • Solvent Selection: Use Carbon Tetrachloride (CCl

    
    ) or Carbon Disulfide (CS
    
    
    
    ). Note: If safety regulations prohibit these, Dichloromethane (DCM) is a secondary choice, though it has its own bands.
  • Concentration: Prepare a dilute solution (< 0.05 M). High concentrations promote intermolecular H-bonding (dimerization), broadening the N-H peaks.

  • Pathlength: Use a liquid cell with a pathlength of 0.1 mm to 1.0 mm (NaCl or CaF

    
     windows).
    
  • Acquisition:

    • Scan the pure solvent background first (32 scans).

    • Scan the sample (32 scans).

    • Perform a digital subtraction of the solvent spectrum.

  • Validation:

    • Observe the 3300–3500 cm⁻¹ region.[3]

    • The peaks should be sharp (width at half-height < 20 cm⁻¹).

    • If peaks are broad, dilute further by 50% and re-scan.

Protocol: ATR Correction for -OCF Analysis

Attenuated Total Reflectance (ATR) is standard, but the -OCF


 region (low wavenumber) suffers from depth-of-penetration (

) bias.
  • Issue:

    
     is proportional to wavelength (
    
    
    
    ). Longer wavelengths (lower wavenumbers like 1200 cm⁻¹) penetrate deeper than high wavenumbers (3400 cm⁻¹). This artificially inflates the intensity of the -OCF
    
    
    bands relative to the N-H bands.
  • Correction: Apply an "ATR Correction" algorithm (available in most FTIR software like OPUS or OMNIC) before quantitative comparison of peak ratios.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectroscopy Absorption Table. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Sokolov, A. V., et al. (2010). IR Spectra and Vibrational Modes of Hydrofluoroethers. The Open Physical Chemistry Journal.[4] (Detailed assignments for -OCF3 modes). [Link]

  • Specac Ltd. (2023). Interpreting Infrared Spectra: Amines. [Link]

Sources

Comparison of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline vs 2,6-Dichloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Halogenation: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline vs. 2,6-Dichloro-4-(trifluoromethoxy)aniline Content Type: Technical Comparative Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline vs. 2,6-Dichloro-4-(trifluoromethoxy)aniline

Executive Summary: The Shield and The Sword

In the optimization of bioactive phenyl-ethers and benzoylureas, the 4-(trifluoromethoxy)aniline scaffold is a privileged motif. However, the functionalization of the 2- and 6-positions dictates the molecule's ultimate role.

This guide contrasts two critical analogs:

  • 2,6-Dichloro-4-(trifluoromethoxy)aniline (The Shield): A commodity intermediate used primarily to block metabolic sites and increase lipophilicity in final active pharmaceutical ingredients (APIs) and agrochemicals.

  • 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline (The Sword): A high-value, research-grade intermediate designed for orthogonal cross-coupling. The iodine atom serves as a reactive "handle," enabling the synthesis of non-symmetric 2,6-disubstituted cores that are inaccessible via direct chlorination.

Molecular Architecture & Properties

The primary difference lies in the electronic and steric utility of the halogen substituents. While the dichloro-analog is symmetric and chemically robust, the chloro-iodo analog is asymmetric and chemically labile at the iodine position.

Table 1: Comparative Physicochemical Profile
Feature2,6-Dichloro-Analog 2-Chloro-6-Iodo-Analog
CAS Number 24279-39-8 1805237-24-4
Role Stable Building Block / End-Game MotifLate-Stage Diversification Intermediate
Molecular Weight 246.01 g/mol 337.47 g/mol
Electronic Nature Symmetric electron-withdrawing (σ-inductive)Asymmetric; I-C bond is polarizable
C-X Bond Energy C-Cl: ~397 kJ/mol (Strong)C-I: ~240 kJ/mol (Weak)
Primary Utility Metabolic Blocking (CYP450 resistance)Orthogonal Cross-Coupling (Suzuki/Sonogashira)
Commercial Status Bulk Commodity (Kg to Ton scale)Specialty Chemical (mg to g scale)
Appearance White to off-white crystalline solidOff-white to beige solid (light sensitive)

Synthetic Pathways

The synthesis of these two compounds diverges significantly. The dichloro-analog utilizes aggressive, non-selective chlorination, while the chloro-iodo analog requires a stepwise, regiocontrolled approach to prevent over-chlorination.

Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline

This process typically involves the direct chlorination of 4-(trifluoromethoxy)aniline using elemental chlorine or sulfuryl chloride (


). The strong ortho-directing effect of the amino group ensures rapid substitution at both the 2- and 6-positions.
  • Reagents:

    
     gas or 
    
    
    
  • Solvent: Acetic acid or Dichloromethane (DCM)

  • Yield: High (>85%) due to symmetry.

Synthesis of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Synthesis requires a "desymmetrization" strategy. The precursor, 2-chloro-4-(trifluoromethoxy)aniline, is subjected to electrophilic iodination. The challenge is preventing the iodine from displacing the chlorine or reacting at the nitrogen.

  • Precursor: 2-Chloro-4-(trifluoromethoxy)aniline (CAS 69695-62-1)

  • Reagents: N-Iodosuccinimide (NIS) or

    
     / 
    
    
    
  • Selectivity: Iodine is introduced at the remaining open ortho position.

Visualization: Synthetic Divergence

SynthesisPathways Start 4-(Trifluoromethoxy)aniline (Precursor) Step1_Cl Direct Chlorination (2.2 eq SO2Cl2) Start->Step1_Cl Bulk Synthesis Step1_Mono Mono-Chlorination (1.0 eq NCS) Start->Step1_Mono Controlled Step Target_Cl 2,6-Dichloro-4-(trifluoromethoxy)aniline (Symmetric 'Shield') Step1_Cl->Target_Cl Inter_Mono 2-Chloro-4-(trifluoromethoxy)aniline Step1_Mono->Inter_Mono Step2_Iodo Regioselective Iodination (NIS / H+) Inter_Mono->Step2_Iodo Target_I 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline (Asymmetric 'Sword') Step2_Iodo->Target_I

Figure 1: Divergent synthetic pathways. The Dichloro-analog (Green) is a direct one-step process, while the Chloro-Iodo-analog (Red) requires a stepwise intermediate approach.

Reactivity Profile: The "Orthogonal" Advantage

The defining feature of the 2-Chloro-6-iodo analog is its ability to participate in Chemoselective Cross-Coupling .

The Hierarchy of Activation

In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition follows the bond strength: C-I > C-Br > C-Cl .

  • Mechanism: The Pd(0) catalyst inserts into the weak C-I bond first.

  • Result: You can attach a complex R-group at the 6-position without disturbing the chlorine atom at the 2-position.

  • Subsequent Step: The remaining chlorine can then be used for a second coupling (under harsher conditions) or left as a steric blocker.

Contrast with Dichloro-Analog: The 2,6-dichloro analog is chemically "dead" to mild Pd-coupling. Both C-Cl bonds are strong and equivalent. Attempting to couple this molecule typically results in:

  • No reaction (under mild conditions).

  • Uncontrollable mixtures of mono- and di-coupled products (under forcing conditions).

Visualization: Orthogonal Reactivity Logic

ReactivityLogic Substrate 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline Reaction1 Suzuki Coupling (Pd(PPh3)4, R-B(OH)2, 60°C) Substrate->Reaction1 Selective C-I Activation Intermediate 2-Chloro-6-ARYL-4-(trifluoromethoxy)aniline (Cl remains intact) Reaction1->Intermediate Reaction2 Buchwald-Hartwig (Pd2(dba)3, Ligand, 110°C) Intermediate->Reaction2 Forcing C-Cl Activation Final Highly Functionalized Asymmetric Core Reaction2->Final

Figure 2: The orthogonal reactivity workflow. The weak C-I bond allows for selective functionalization, preserving the C-Cl bond for later stages or final stability.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline (Bulk Method)

This protocol prioritizes throughput and yield.

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Dissolution: Dissolve 4-(trifluoromethoxy)aniline (100 mmol) in Acetic Acid (150 mL).

  • Chlorination: Add Sulfuryl Chloride (

    
    , 220 mmol, 2.2 eq) dropwise at room temperature.
    
    • Note: The reaction is exothermic. Maintain temp < 40°C.

  • Heating: After addition, heat to 60°C for 2 hours to ensure completion.

  • Workup: Pour mixture into ice water (500 mL). The product will precipitate as a white solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol/Water.

  • Validation: Check GC-MS (Target MW: 245/247/249 pattern).

Protocol B: Selective Synthesis of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

This protocol prioritizes regioselectivity.

  • Precursor Prep: Start with pure 2-chloro-4-(trifluoromethoxy)aniline (commercial or prepared via NCS mono-chlorination).

  • Iodination System: Dissolve the precursor (10 mmol) in Acetonitrile (50 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 11 mmol, 1.1 eq) and a catalytic amount of Trifluoroacetic Acid (TFA, 0.1 eq).

    • Why TFA? Acid catalysis activates the NIS, enhancing electrophilicity.

  • Reaction: Stir at room temperature for 4-12 hours in the dark (iodine sources are light-sensitive).

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize excess iodine (solution turns from purple/brown to clear).
    
  • Extraction: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

    • Critical: The iodo-product is less stable than the dichloro-analog. Store cold and dark.

Applications in Drug Discovery[1][2]

Agrochemicals (Benzoylureas)

The 2,6-Dichloro motif is standard in insecticides like Lufenuron or Hexaflumuron. The steric bulk of the two chlorines twists the aniline ring out of plane relative to the urea linkage, which is critical for binding to the Chitin Synthesis Inhibitor (CSI) receptor.

  • Use Case: When you need a proven, stable, lipophilic "warhead."

Medicinal Chemistry (SAR Exploration)

The 2-Chloro-6-iodo motif is used to generate libraries. If a medicinal chemist wants to test if a methyl, phenyl, or cyclopropyl group at the 6-position improves potency, they cannot use the dichloro-analog. They must use the iodo-analog to couple these groups.

  • Use Case: When you need to explore the "chemical space" around the 6-position while keeping the 2-position blocked with chlorine.

Safety & Handling

  • Toxicity: Both compounds are likely toxic if swallowed (Acute Tox 4) and are skin irritants.[1]

  • Environmental: The dichloro-analog is classified as Very Toxic to Aquatic Life (H410) due to its persistence and lipophilicity.

  • Specific Hazard (Iodo-analog): Organoiodides can release elemental iodine upon decomposition. Avoid exposure to light and high heat.

References

  • PubChem. (n.d.). 2,6-Dichloro-4-(trifluoromethoxy)aniline (CAS 24279-39-8).[2] National Library of Medicine. Retrieved Feb 15, 2026, from [Link]

  • ChemSrc. (n.d.). 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline (CAS 1805237-24-4).[3] Retrieved Feb 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Regioselective Iodination of Anilines.[4] Org.[5] Synth. Coll. Vol. 9. Retrieved Feb 15, 2026, from [Link]

Sources

Reactivity of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline vs 2-Chloro-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline vs. 2-Chloro-6-iodo-4-(trifluoromethyl)aniline

Executive Summary: The Fluorine Effect

In medicinal chemistry, the strategic substitution of fluorine motifs is a primary tool for modulating metabolic stability, lipophilicity, and binding affinity. This guide analyzes the divergent reactivity and physicochemical profiles of two highly specialized building blocks: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline (Compound A) and 2-Chloro-6-iodo-4-(trifluoromethyl)aniline (Compound B) .

While structurally homologous, the presence of the ethereal oxygen in the trifluoromethoxy group (


) versus the direct carbon-carbon bond in the trifluoromethyl group (

) creates a distinct electronic environment. This difference dictates their utility in palladium-catalyzed cross-couplings and nucleophilic substitutions.

Key Differentiators:

  • Compound A (

    
    ):  "Super-lipophilic" profile; the ether linkage allows for minor resonance donation, rendering the aniline nitrogen slightly more nucleophilic.
    
  • Compound B (

    
    ):  Stronger electron-withdrawing character (induction + hyperconjugation); renders the aromatic ring more electron-deficient, facilitating rapid oxidative addition at the C-I bond but reducing amine basicity.
    
Electronic & Physicochemical Divergence

The reactivity of these molecules is governed by the interplay between the ortho-halogen steric pressure and the para-substituent electronic effects.

2.1 Quantitative Comparison

The following table synthesizes the electronic and physical parameters that drive the reactivity differences.

Parameter4-OCF

Analog (Cmpd A)
4-CF

Analog (Cmpd B)
Impact on Reactivity
Hammett Constant (

)
0.350.54Cmpd B is more electron-poor; C-I bond is more activated for Pd insertion.
Hansch Lipophilicity (

)
1.040.88Cmpd A offers superior membrane permeability (BBB penetration).
Resonance Effect

(Weak donation via O)
None (Hyperconjugation only)Cmpd A amine is more basic/nucleophilic than Cmpd B .
C-I Bond Strength Slightly higherLowerCmpd B undergoes oxidative addition faster.

Note on Lipophilicity: The


 group is often termed "super-lipophilic" because the oxygen atom allows the 

rotor to adopt a conformation that disrupts the hydration shell of the molecule more effectively than a direct

attachment [1, 2].
2.2 Electronic Pathway Visualization

The diagram below illustrates the competing electronic effects (Induction vs. Resonance) that define the nucleophilicity of the aniline nitrogen.

ElectronicEffects A_Name 4-(Trifluoromethoxy) Analog A_Effect Inductive Withdrawal (-I) + Resonance Donation (+R) A_Name->A_Effect A_Result Net Effect: Moderate EWG Amine: Retains some nucleophilicity A_Effect->A_Result Comparison Comparison: Cmpd B Ring is more electrophilic Cmpd A Amine is more nucleophilic A_Result->Comparison B_Name 4-(Trifluoromethyl) Analog B_Effect Strong Inductive Withdrawal (-I) No Resonance Donation B_Name->B_Effect B_Result Net Effect: Strong EWG Amine: Significantly deactivated B_Effect->B_Result B_Result->Comparison

Figure 1: Mechanistic flow of electronic effects. The oxygen atom in the trifluoromethoxy group mitigates the electron withdrawal, preserving some basicity at the nitrogen.

Synthetic Reactivity Modules
Module A: The Iodine Electrophile (Suzuki-Miyaura Coupling)

Both compounds possess a "magic" substitution pattern: 2-Chloro-6-iodo. The iodine is the primary handle for cross-coupling due to the weaker C-I bond energy compared to C-Cl.

  • Reactivity Prediction: Compound B (

    
    )  reacts faster. The stronger electron-withdrawing nature of the 
    
    
    
    group lowers the electron density of the arene, stabilizing the anionic character of the palladium center during the oxidative addition step (
    
    
    ).
  • Steric Challenge: Both molecules suffer from severe steric hindrance (2,6-disubstitution). Standard ligands (

    
    ) often fail.
    

Optimized Protocol (Self-Validating System): To ensure success, a Buchwald-type precatalyst system is required to overcome the steric barrier.

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos  (4 mol%). SPhos is critical because its bulk facilitates the reductive elimination step, which is often the rate-determining step in sterically hindered substrates [3].
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv). Weaker bases like carbonate are often insufficient for these hindered systems.
  • Solvent: Toluene/Water (10:1) at 90°C. The biphasic system dissolves the inorganic base while protecting the catalyst.

Module B: The Nitrogen Nucleophile (Amide Coupling)

Here, the reactivity order flips.

  • Reactivity Prediction: Compound A (

    
    )  is the superior nucleophile.
    
  • Mechanism: The aniline nitrogen in Compound B is severely deactivated by the

    
     group (Hammett 
    
    
    
    ). It behaves almost like a sulfonamide in terms of poor nucleophilicity. Compound A, while still deactivated, retains enough electron density to react with acid chlorides without forcing conditions.
Detailed Experimental Protocols
Protocol 4.1: Chemoselective Suzuki Coupling at C-6

Objective: Functionalize the Iodine position without touching the Chlorine or the Amine.

Materials:

  • Substrate (Cmpd A or B): 1.0 mmol

  • Boronic Acid (

    
    ): 1.2 mmol
    
  • Pd(OAc)

    
    : 4.5 mg (0.02 mmol)
    
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 16.4 mg (0.04 mmol)

  • K

    
    PO
    
    
    
    : 636 mg (3.0 mmol)
  • Solvent: Toluene (4 mL) / Water (0.4 mL) degassed.

Step-by-Step Workflow:

  • Pre-complexation: In a dry vial, mix Pd(OAc)

    
     and SPhos in Toluene (1 mL) under Argon. Stir for 10 mins at RT. The solution should turn from orange to yellow (formation of active 
    
    
    
    species).
  • Loading: Add the Substrate, Boronic Acid, and solid K

    
    PO
    
    
    
    to a reaction tube.
  • Initiation: Add the remaining solvent and the pre-formed catalyst solution.

  • Reaction: Seal and heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (high Rf) should disappear. If Cmpd B is used, reaction is typically complete in <3 hours. Cmpd A may require 5-6 hours.

  • Workup: Cool to RT. Filter through a Celite pad. Concentrate and purify via flash chromatography.

Protocol 4.2: Synthesis of the Core Scaffold (Iodination)

If these specific isomers are not commercially available, they are synthesized via electrophilic iodination of the 2-chloro-4-substituted aniline precursors.

Workflow Diagram:

SynthesisWorkflow Precursor 2-Chloro-4-(R)-aniline (R = CF3 or OCF3) Reaction Electrophilic Aromatic Substitution Solvent: AcOH or DMF Temp: 0°C to RT Precursor->Reaction Reagent NIS (N-Iodosuccinimide) or ICl (Iodine Monochloride) Reagent->Reaction Intermediate Regioselectivity Check: Directs ortho to NH2 (Position 6) Reaction->Intermediate Product Target: 2-Chloro-6-iodo-4-(R)-aniline Intermediate->Product

Figure 2: Regioselective iodination strategy. The amino group directs the incoming iodine to the ortho position.

Strategic Applications in Drug Design

When selecting between these two moieties for a lead candidate, the decision matrix should be based on the following:

  • Metabolic Stability: Both groups block metabolic oxidation at the para position. However, the

    
     group is generally more metabolically stable than expected, though the ether bond can be a liability in highly acidic metabolic environments compared to the C-C bond of 
    
    
    
    [4].
  • Conformational Locking: The 2-Cl, 6-I substitution pattern forces the aniline nitrogen out of planarity with the aromatic ring. This "ortho-effect" decouples the nitrogen lone pair from the ring system.

    • Consequence: This increases the electron density on the nitrogen (making it more basic than predicted by Hammett values alone) but sterically hinders it from acting as a nucleophile.

  • Solubility: If the lead compound is too polar, switch to the

    
     (Compound A)  analog to significantly boost lipophilicity (
    
    
    
    to
    
    
    vs
    
    
    ).
References
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Definitive source for and values).
  • Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Specific Properties."[1] ChemMedChem, 4(11), 1781-1791. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330. Link

  • BenchChem Technical Support. (2025). "Reactivity of 2,6-Disubstituted Anilines in Suzuki Coupling." Link

Sources

Bioisosteric Replacement of -CF3 with -OCF3 in Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Lead Optimization [1]

Executive Summary

The bioisosteric replacement of a trifluoromethyl group (


) with a trifluoromethoxy group (

) on aniline scaffolds is a high-leverage strategy in late-stage lead optimization.[1] While both moieties are lipophilic and electron-withdrawing, they are not structurally equivalent. The

group introduces a unique "orthogonal" conformational bias due to the ether linkage and hyperconjugative effects, contrasting with the rotationally symmetric bulk of

.

This guide details the physicochemical rationale for this swap, provides a decision framework for its application, and documents a validated synthetic protocol for installing


 onto aniline precursors.

Part 1: Physicochemical Profiling & Rationale

The Conformational "Jack-in-the-Box" Effect

The most critical differentiator between


 and 

is conformational preference.[1]
  • 
     (Symmetric Rotor):  The 
    
    
    
    bond allows free rotation (low barrier), creating a spherical "exclusion zone" of steric bulk. It often forces adjacent substituents out of plane but does not inherently break the planarity of the aniline system itself relative to the ring.
  • 
     (Orthogonal Bias):  The 
    
    
    
    bond angle is approx
    
    
    , but the torsion angle is the differentiator. The
    
    
    group prefers to lie orthogonal (
    
    
    )
    to the aromatic ring. This is driven by an exo-anomeric effect (
    
    
    hyperconjugation) and steric minimization.

Impact: If a binding pocket is narrow and flat,


 may fit where 

clashes. Conversely, if the pocket requires a "twist" to induce selectivity or break

-stacking aggregation,

is superior.
Quantitative Comparison

The following table summarizes the key parameters for decision-making.

ParameterTrifluoromethyl (

)
Trifluoromethoxy (

)
Implication for Aniline Scaffold
Hansch

(Lipophilicity)



increases permeability and BBB penetration more aggressively.[1]
Hammett

(Electronic)



is less electron-withdrawing; the aniline nitrogen remains slightly more basic than with

.
Hammett



Inductive effects are similar in the meta position.
Atomic Volume (

)



extends further; critical for reaching deep hydrophobic sub-pockets.
Metabolic Stability HighHighBoth block metabolic soft spots (e.g., CYP oxidation).
Decision Matrix: When to Swap?

DecisionMatrix Start Lead Compound Analysis (Aniline Scaffold) Issue1 Issue: Poor Solubility / High Crystal Packing Energy? Start->Issue1 Issue2 Issue: Low Potency due to Steric Clash in Flat Pocket? Start->Issue2 Issue3 Issue: Need to modulate Aniline Basicity (pKa)? Start->Issue3 Sol1 Switch to -OCF3 (Orthogonal twist disrupts packing) Issue1->Sol1 Yes Sol2 Retain -CF3 (Symmetric bulk preferred) Issue2->Sol2 Yes Sol3 Compare Hammett Values (-CF3 is stronger EWG than -OCF3) Issue3->Sol3 Analyze

Figure 1: Strategic decision tree for bioisosteric replacement during lead optimization.

Part 2: Synthetic Access (The "How")

Direct trifluoromethoxylation of anilines is synthetically challenging due to the high oxidation potential of the amine and the poor nucleophilicity of the fluoride sources.

While silver-mediated oxidative trifluoromethoxylation is popular for alkyl substrates, the most robust protocol for aniline scaffolds —specifically to install the group ortho to the nitrogen (a privileged pharmacophore)—is the Togni Reagent-Mediated Intramolecular Migration .

Mechanism of Action

This protocol utilizes N-aryl-N-hydroxyacetamides.[1] The Togni reagent transfers a


 group to the oxygen of the hydroxylamine. Upon heating, the 

bond undergoes homolysis/heterolysis, and the

group migrates to the ortho carbon.

Mechanism Substrate N-Aryl-N-hydroxyacetamide Inter1 O-Trifluoromethylation (via Togni II) Substrate->Inter1 Cs2CO3, CHCl3 Inter2 N-OCF3 Intermediate Inter1->Inter2 TS [3,3]-Sigmatropic-like Rearrangement / Ion Pair Inter2->TS Heat (120°C) Product ortho-OCF3 Aniline (Protected) TS->Product

Figure 2: Mechanistic pathway for the installation of -OCF3 via O-trifluoromethylation and migration.[1]

Part 3: Experimental Protocol

Protocol: Synthesis of ortho-Trifluoromethoxy Anilines via Togni Reagent Target: Installation of


 at the ortho position of a protected aniline.[1][2]
Materials
  • Substrate: N-Aryl-N-hydroxyacetamide (derived from reduction of nitroarene followed by acetylation).

  • Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one).[1][3]

  • Catalyst: Cesium Carbonate (

    
    ).[3]
    
  • Solvents: Chloroform (

    
    , anhydrous), Nitromethane (
    
    
    
    ).
Step-by-Step Methodology
Step 1: O-Trifluoromethylation[1][4]
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-aryl-N-hydroxyacetamide (1.0 equiv) in anhydrous

    
     (0.1 M concentration).
    
  • Addition: Add

    
     (10 mol%) followed by Togni Reagent II (1.2 equiv).
    
  • Reaction: Stir the mixture at room temperature (

    
    ) under an inert atmosphere (
    
    
    
    or
    
    
    ) for 12–16 hours.
    • Checkpoint: Monitor by TLC. The starting hydroxamic acid should disappear.

  • Workup: Filter the mixture through a short pad of Celite to remove insoluble salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the N-(trifluoromethoxy)acetamide intermediate via silica gel flash chromatography (typically Hexanes/EtOAc).

Step 2: Intramolecular Migration (The Critical Step)
  • Setup: Dissolve the isolated N-(trifluoromethoxy)acetamide intermediate in Nitromethane (

    
    ) to a concentration of roughly 0.2 M in a pressure vessel or sealed tube.
    
    • Safety Note: Nitromethane is energetic; use a blast shield.

  • Thermal Rearrangement: Heat the sealed vessel to

    
      for 12–24 hours.
    
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Final Purification: Purify the resulting ortho-trifluoromethoxy acetanilide via flash chromatography.

  • Deprotection (Optional): If the free aniline is required, reflux in

    
     to remove the acetyl group.
    

Part 4: Case Study & Application

Case Study: Riluzole Analogs

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is a classic example of


 utility in neuroscience (ALS treatment).[1]
  • The Challenge: Early SAR studies on benzothiazoles explored

    
     analogs.
    
  • The Observation: The

    
     analogs showed higher lipophilicity but reduced solubility and slightly lower potency in blocking sodium channels compared to the 
    
    
    
    variant.
  • The Explanation: The

    
     oxygen atom acts as a weak hydrogen bond acceptor (unlike the fluorines in 
    
    
    
    ), and the specific electron density modulation on the benzothiazole ring system optimized the
    
    
    for bioavailability.
General SAR Guidelines
  • Solubility Rescue: If a

    
     lead is too insoluble, swapping to 
    
    
    
    may help slightly due to the ether oxygen, but be warned: the
    
    
    increases.[1] The solubility gain usually comes from the disruption of crystal packing (lower Melting Point) due to the orthogonal twist, rather than hydrophilicity.
  • Metabolic Blocking: If the para-position is a metabolic soft spot, both groups are effective blockers.[1] However, if the molecule requires a specific twist to fit the active site (e.g., biaryl kinase inhibitors),

    
     is the superior geometric choices.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Access and Properties. ChemBioChem. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Wang, X., et al. (2015). Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Journal of the American Chemical Society.[5] Link

  • Tseng, C. C., et al. (2019).[5][6] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[5][6][7][8] Journal of Medicinal Chemistry. Link[6]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (The "Red/Green" Light)

Do NOT treat this compound as general organic waste.[1] The unique combination of a heavy halogen (Iodine) and a fluorinated group (


) dictates a specific disposal pathway to prevent incinerator damage and toxic emission release.[1]
Action Status Operational Directive
Drain Disposal 🔴 PROHIBITED Strictly forbidden.[2][3] Marine pollutant; high bioaccumulation potential.[1]
Trash/Biohazard 🔴 PROHIBITED Do not place in solid trash or biohazard bags.[1]
Acid Waste 🔴 PROHIBITED Do not mix with strong acids.[4] Risk of liberating volatile Iodine (

) or HF.[1]
Halogenated Waste 🟢 APPROVED Must be segregated into "Halogenated Organic" streams.
Solid Waste 🟢 APPROVED Pure solids must be double-contained in clear glass or HDPE.

Part 2: Chemical Profile & Hazard Identification[1][3]

Understanding the why behind the protocol ensures compliance. This compound presents a "Triple-Halogen" challenge (Chlorine, Iodine, Fluorine), creating specific downstream risks.[1]

The Molecule[1][5][6]
  • Chemical Name: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline[1]

  • Physical State: Solid (typically off-white to brownish crystals).[1]

  • Key Functional Groups:

    • Aniline (

      
      ):  Weak base.[1] Potential carcinogen/mutagen.[1][5][6][7]
      
    • Trifluoromethoxy (

      
      ):  High stability.[1] Generates Hydrogen Fluoride (HF)  upon combustion [1].[1]
      
    • Iodine (

      
      ):  Weak C-I bond.[1] Light sensitive.[1] Generates corrosive Iodine vapors during incineration.[1]
      
Critical Hazards (GHS Classification)
  • H302/H312: Harmful if swallowed or in contact with skin.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][6]

  • H335: May cause respiratory irritation.[1][2][3][6][7]

  • Combustion Hazard: In a fire or standard incinerator, this compound decomposes to release HF (corrosive gas) and

    
    .[1]
    

Part 3: Pre-Disposal Stabilization & Segregation[1]

Trustworthiness Protocol: Before moving waste to the accumulation area, you must stabilize the material to prevent "bottle reactions."

A. Quenching Reaction Mixtures

If the compound is in a reaction mixture (e.g., Suzuki coupling or Sandmeyer reaction):

  • Neutralize: Ensure the pH is between 6 and 9. Acidic solutions can cleave the iodine, releasing purple iodine vapor.[1]

  • Reduce Oxidizers: If oxidizers (like Nitrites or Peroxides) were used, quench with saturated Sodium Thiosulfate (

    
    ) until starch-iodide paper shows no color change.[1]
    
    • Why? Oxidizers reacting with iodo-anilines can trigger exothermic decomposition in the waste drum.

B. Segregation Rules
  • Segregate from Non-Halogenated Solvents: Do not mix with Acetone, Methanol, or Hexane unless they are already part of the reaction eluent.[1] High-BTU (fuel blending) incinerators often reject high-iodine waste.[1]

  • Segregate from Strong Acids: Mixing with acids (HCl,

    
    ) forms anilinium salts, which may precipitate unexpectedly or generate heat.[1]
    

Part 4: Disposal Workflow (Step-by-Step)

Visualizing the Decision Matrix

The following logic gate ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it a Pure Solid? Start->IsSolid SolidPack Pack in Clear Glass/HDPE Jar (Do not use metal) IsSolid->SolidPack Yes IsSolution Is it in Solution? IsSolid->IsSolution No LabelSolid Label: 'Toxic Solid, Organic' Constituent: Halo-aniline SolidPack->LabelSolid HalogenatedStream Stream: Halogenated Organic (Red/Yellow Tag) LabelSolid->HalogenatedStream Pickup CheckSolvent Identify Solvent Base IsSolution->CheckSolvent Yes CheckSolvent->HalogenatedStream Organic Solvent (DCM, EtOAc, etc.) AqueousStream Stream: Aqueous Toxic (Check pH 6-9) CheckSolvent->AqueousStream Water Base (Trace organics)

Figure 1: Decision matrix for determining the correct waste stream based on physical state.

Protocol 1: Disposal of Pure Solids (Surplus Chemical)[1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or clear glass jar.

    • Note: Avoid metal containers; the amine and halogens can corrode metal over time.[1]

  • Transfer: Transfer the solid using a disposable spatula.[1] Do not generate dust.[1][2][3]

    • PPE:[1][6] Double nitrile gloves, lab coat, safety glasses.[1] Use a powder hood if available.[1]

  • Labeling:

    • Affix a Hazardous Waste Label.[1]

    • Chemical Name: Write the full name. Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the jar into a secondary bin (polypropylene tray) in the Satellite Accumulation Area (SAA).

Protocol 2: Disposal of Liquid Waste (Mother Liquors/Washings)
  • Solvent Compatibility: Ensure the waste container is rated for Halogenated Solvents .[1]

    • Standard: 5-Gallon HDPE Carboy (White/Translucent) or Safety Can (if lined).[1]

  • Pouring: Use a funnel. Fill only to 90% capacity to allow for vapor expansion.[1]

  • Logging: On the waste log sheet, explicitly list "2-Chloro-6-iodo-4-(trifluoromethoxy)aniline" and its approximate concentration (<1%, 5%, etc.).[1]

    • Crucial: If the solution contains Dichloromethane (DCM) or Chloroform , this is automatically a Halogenated Waste stream.[1]

Protocol 3: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Gross Contamination: If a weigh boat has visible solid residue, place it in a Ziploc bag, seal it, and place it in the Solid Hazardous Waste drum.[1]

  • Trace Contamination: Gloves with no visible residue can typically go into the chemically contaminated trash (check local EHS rules), but if in doubt, treat as hazardous solid waste.[1]

Part 5: Regulatory & Compliance Data[1]

Use the following data for completing waste manifests or contacting your EHS officer.

ParameterValue/CodeNotes
RCRA Waste Code Not P-Listed Likely D001 (if in flammable solvent) or Process Waste .[1]
EPA Hazard Class Toxic, Irritant
DOT Shipping Name Toxic solids, organic, n.o.s.[1][4]UN Number: UN 2811 (Solid) or UN 2810 (Liquid).[1]
Incineration Req. Halogen-Specific Requires scrubbers for HF/HCl/Iodine removal [2].
Marine Pollutant Yes Prevent entry into drains/waterways [3].[1][3][6]

Part 6: Emergency Response (Spills)

Scenario: You drop a 5g vial of the solid powder on the floor.

  • Evacuate & Ventilate: Alert nearby personnel. If outside a hood, ensure room ventilation is active.[1][4]

  • PPE Upgrade: Wear a P100 dust mask or N95 respirator if dust is visible.[1]

  • Dry Clean-Up:

    • Do NOT sweep dry (creates dust).[1]

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

    • Scoop the wet material and glass shards into a wide-mouth waste jar.

  • Decontamination: Wipe the area with a soap/water solution, followed by an Ethanol wipe.[1] Dispose of all wipes as Solid Hazardous Waste .[1]

References

  • Fisher Scientific. (2008).[1] Safety Data Sheet: 4-(Trifluoromethoxy)aniline. (Combustion products include Hydrogen Fluoride).[1][4][6] Link

  • U.S. EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines for Halogenated Wastes).[1] Link

  • PubChem. (2025).[1][8] Compound Summary: 2-Iodo-4-(trifluoromethoxy)aniline.[1][9] (Physical properties and GHS Hazards). Link[1]

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2-Iodo-(4-trifluoromethyl)aniline. (Handling and Storage protocols).[1][2][3][4][10][6][7][11] Link

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline. Our objective is to furnish you with procedural, step-by-step guidance that goes beyond a simple checklist, ensuring you are equipped with the knowledge to handle this compound safely and effectively. By understanding the causality behind each safety measure, you can build a self-validating system of protocols that fosters a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Profile

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a substituted aniline, a class of compounds that requires careful handling due to their potential toxicity. While specific toxicological data for this exact molecule is not extensively published, a thorough risk assessment can be conducted by examining its structural motifs and the known hazards of analogous compounds.

Key Structural Features and Associated Hazards:

  • Halogenated Aniline Core: Aniline and its derivatives can be toxic, with potential routes of exposure being inhalation, skin absorption, and ingestion. Some anilines are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1][2]

  • Chloro, Iodo, and Trifluoromethoxy Groups: These halogenated substituents increase the molecular weight and lipophilicity of the compound, which can enhance its persistence and potential for skin absorption.

Based on the Safety Data Sheet (SDS) for the closely related compound, 2-Chloro-6-iodo-4-(trifluoromethyl)aniline, we can infer the following primary hazards[3]:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Furthermore, other similar compounds like 4-(Trifluoromethoxy)aniline are classified as "Fatal in contact with skin" and "Toxic if swallowed"[1][5]. Given the potential for heightened toxicity, a conservative approach to personal protective equipment (PPE) is paramount.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to contextualize its role within the hierarchy of safety controls. PPE is the last line of defense. The most effective safety measures are, in order of preference:

  • Elimination/Substitution: Can a less hazardous chemical be used?

  • Engineering Controls: These are physical changes to the workspace to isolate the hazard. For 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline, this is the most critical step. All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood. [2]

  • Administrative Controls: These are changes to how people work, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.

Eye and Face Protection

Given the "Causes serious eye irritation" classification, robust eye protection is non-negotiable[3].

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: When handling solutions or performing reactions with a risk of splashing, chemical splash goggles are required.[6][7]

  • High-Risk Operations: For procedures with a higher risk of explosion or significant splashing, a face shield should be worn in addition to chemical splash goggles.[6][7]

Skin and Body Protection

This compound is a skin irritant and, based on analogs, may be fatal upon skin contact[1][3]. Therefore, preventing skin exposure is a primary objective.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required. Ensure the fit is proper to cover as much skin as possible.[6]

  • Gloves: The choice of glove material is critical. Nitrile gloves are generally suitable for incidental contact with a broad range of chemicals.[2][7] However, for prolonged handling or in situations with a high risk of exposure, heavier-duty gloves should be considered.

    • Glove Type: At a minimum, wear disposable nitrile gloves. For extended use, consider thicker nitrile or butyl rubber gloves.[8]

    • Double Gloving: It is best practice to wear two pairs of nitrile gloves, especially when handling the neat compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if they are contaminated, and dispose of them properly.[9] Do not reuse disposable gloves.

  • Protective Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory at all times.[6] For large-scale operations, a chemical-resistant apron or a full chemical suit may be necessary.[7][8]

Respiratory Protection

The compound is known to cause respiratory irritation, particularly if it is a fine powder that can be easily inhaled[3].

  • Primary Engineering Control: A chemical fume hood is the primary method for controlling respiratory exposure.

  • When a Respirator is Required: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill or when cleaning equipment outside of a hood), respiratory protection is necessary.[6]

    • Type of Respirator: For dusts, a half-face or full-face respirator with P100 (HEPA) particulate filters is appropriate. For vapors, combination cartridges (e.g., organic vapor/P100) should be used.[8][10]

    • Fit Testing: Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing to ensure a proper seal.[6]

Operational and Disposal Plans

PPE Donning and Doffing Procedure

A strict procedure for putting on and taking off PPE is essential to prevent cross-contamination.

  • Donning (Putting On):

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your inner pair of gloves.

    • Put on your outer pair of gloves, pulling the cuffs over the sleeves of your lab coat.

    • Put on your eye protection.

    • If required, put on your respirator.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves, peeling them off without touching the outside surface.

    • Remove your lab coat, turning it inside out as you remove it.

    • Remove your eye protection.

    • Remove the inner pair of gloves.

    • Wash your hands thoroughly with soap and water.[3]

Disposal of Contaminated Materials
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline must be disposed of as hazardous waste. Place it in a designated, sealed waste container.

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of according to institutional and local regulations for hazardous chemical waste.[3][11] This typically involves collecting the waste in a clearly labeled, sealed container. Do not pour this chemical down the drain.[12]

Emergency Procedures in Case of Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3][5]

Visualizing the PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.

PPE_Selection_Workflow PPE Selection Workflow for 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 PPE Selection Start Start: Handling 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline Task Identify Task: - Weighing Solid - Solution Prep - Reaction Workup Start->Task FumeHood Is the task performed in a certified chemical fume hood? Task->FumeHood BasePPE Mandatory Base PPE: - Lab Coat (buttoned) - Safety Glasses (side shields) - Long Pants & Closed Shoes - Double Nitrile Gloves FumeHood->BasePPE Yes Stop STOP! Do not proceed. Consult EHS. FumeHood->Stop No SplashRisk Is there a significant splash risk? BasePPE->SplashRisk AerosolRisk Is there a risk of aerosol/dust generation outside of a hood? SplashRisk->AerosolRisk No Goggles Upgrade to Chemical Splash Goggles SplashRisk->Goggles Yes Respirator Respirator Required (P100/OV Cartridge) + Fit Test Program AerosolRisk->Respirator Yes Proceed Proceed with Caution AerosolRisk->Proceed No FaceShield Add Face Shield Goggles->FaceShield High Risk FaceShield->Proceed Respirator->Proceed

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.